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  • Product: Methyl 2-(2-chloroacetamido)-3-methylbenzoate
  • CAS: 77093-79-9

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Methyl 2-(2-chloroacetamido)-3-methylbenzoate

CAS 77093-79-9 | The Gatekeeper to 8-Methylquinazolinone Scaffolds Executive Summary Methyl 2-(2-chloroacetamido)-3-methylbenzoate (CAS 77093-79-9) is a specialized bifunctional electrophile used primarily in the synthes...

Author: BenchChem Technical Support Team. Date: February 2026

CAS 77093-79-9 | The Gatekeeper to 8-Methylquinazolinone Scaffolds

Executive Summary

Methyl 2-(2-chloroacetamido)-3-methylbenzoate (CAS 77093-79-9) is a specialized bifunctional electrophile used primarily in the synthesis of pharmacologically active heterocycles.[1][2] Structurally derived from methyl 3-methylanthranilate, this compound serves as a critical intermediate for accessing 8-substituted quinazolin-4(3H)-ones , a privileged scaffold in medicinal chemistry associated with EGFR inhibition, antimicrobial activity, and novel agrochemical development.

Its utility lies in its dual reactivity: the


-chloroacetamide  moiety acts as a potent alkylating agent, while the ortho-ester  functionality facilitates intramolecular cyclization. This guide outlines the synthesis, reactivity profiles, and handling protocols for researchers utilizing this intermediate in drug discovery.[3]

Chemical Identity & Physicochemical Properties[4][5][6][7]

PropertyData
CAS Number 77093-79-9
IUPAC Name Methyl 2-[(2-chloroacetyl)amino]-3-methylbenzoate
Molecular Formula C₁₁H₁₂ClNO₃
Molecular Weight 241.67 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DCM, DMSO, DMF, Ethyl Acetate; Poorly soluble in water
Key Functional Groups Methyl Ester (-COOCH₃), Chloroacetamide (-NHCOCH₂Cl), Aryl Methyl (-CH₃)
Reactivity Class Electrophile (Alkyl halide & Acyl donor)

Synthetic Pathway & Mechanism

The synthesis of CAS 77093-79-9 is typically achieved via the N-acylation of methyl 2-amino-3-methylbenzoate. The presence of the methyl group at the 3-position (ortho to the amine) introduces steric strain, requiring optimized conditions to prevent bis-acylation or incomplete conversion.

Synthesis Workflow (Upstream)

The reaction proceeds via a nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride.

  • Precursor: Methyl 2-amino-3-methylbenzoate (Methyl 3-methylanthranilate).

  • Reagent: Chloroacetyl chloride (1.1 equiv).

  • Base: Triethylamine or Pyridine (to scavenge HCl).

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

Mechanistic Insight: The 3-methyl group forces the amino group out of planarity with the benzene ring, slightly reducing its nucleophilicity compared to unsubstituted anthranilates. However, the reaction remains rapid due to the high electrophilicity of the acid chloride. Maintaining low temperature (0–5°C) is critical to suppress the formation of the N,N-bis(chloroacetyl) byproduct.

Reactivity Flowchart (Downstream)

Once synthesized, CAS 77093-79-9 serves as a divergent point for two primary pathways:

  • Path A (Cyclization): Reaction with ammonia or primary amines to form the quinazolinone core.

  • Path B (Substitution): Direct displacement of the chloride by thiols or amines without cyclization (less common, usually requires lower temperatures).

ReactionPathways Start Methyl 2-amino-3-methylbenzoate Intermediate CAS 77093-79-9 (Methyl 2-(2-chloroacetamido)-3-methylbenzoate) Start->Intermediate + Chloroacetyl chloride (DCM, 0°C) Quinazolinone 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one (Cyclized Scaffold) Intermediate->Quinazolinone Cyclization (NH4OAc or Primary Amine, Heat) Substitution Linear Alkylation Products (Peptidomimetics) Intermediate->Substitution Nucleophilic Substitution (R-SH, R-NH2, <25°C)

Figure 1: Synthetic logic flow from precursor to divergent applications. Path A (Green) represents the primary value proposition for drug discovery.

Experimental Protocols

Protocol A: Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Use this protocol to generate the core intermediate from commercially available anthranilates.

Materials:

  • Methyl 2-amino-3-methylbenzoate (10.0 mmol)

  • Chloroacetyl chloride (11.0 mmol)

  • Triethylamine (12.0 mmol)

  • DCM (anhydrous, 50 mL)

Procedure:

  • Dissolution: Dissolve methyl 2-amino-3-methylbenzoate in DCM in a round-bottom flask under nitrogen atmosphere. Add Triethylamine.[4]

  • Addition: Cool the solution to 0°C using an ice bath. Add chloroacetyl chloride dropwise over 20 minutes. Rationale: Exothermic control prevents side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Work-up: Wash the organic layer successively with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product typically precipitates as a solid which can be recrystallized from Ethanol/Hexane if necessary.

Protocol B: Cyclization to 2-(Chloromethyl)-8-methylquinazolin-4(3H)-one

This protocol converts CAS 77093-79-9 into the bioactive quinazolinone scaffold.

Procedure:

  • Setup: Suspend CAS 77093-79-9 (1.0 equiv) in Glacial Acetic Acid.

  • Reagent: Add Ammonium Acetate (5.0 equiv).

  • Reflux: Heat the mixture to reflux (approx. 118°C) for 4–6 hours.

    • Mechanism:[4][5] The ammonia generated in situ attacks the amide carbonyl, followed by intramolecular attack on the ester, releasing methanol and water.

  • Precipitation: Cool the reaction mixture and pour into crushed ice/water. The quinazolinone product will precipitate.

  • Purification: Filter the solid, wash with water, and dry.[5]

    • Note: The resulting 2-chloromethyl group is highly reactive and can be further derivatized with amines to create libraries of kinase inhibitors.

Analytical Characterization (Expected Data)

To validate the identity of CAS 77093-79-9, look for these specific signals:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       11.0–11.5 ppm:  Broad singlet (Amide -NH-). Note: Downfield shift due to intramolecular H-bonding with the ester carbonyl.
      
    • 
       7.9–7.2 ppm:  Aromatic protons (3H, multiplet pattern characteristic of 1,2,3-trisubstituted benzene).
      
    • 
       4.2 ppm:  Singlet (2H, -COCH ₂Cl).
      
    • 
       3.9 ppm:  Singlet (3H, Ester -OCH ₃).
      
    • 
       2.4 ppm:  Singlet (3H, Aryl -CH ₃).
      
  • IR Spectroscopy:

    • 1720–1730 cm⁻¹: Ester C=O stretch.

    • 1680–1690 cm⁻¹: Amide I band.

    • 3200–3300 cm⁻¹: Amide N-H stretch.

Safety & Handling

Hazard Classification: Irritant, Potential Sensitizer.

  • Chloroacetamides are known alkylating agents. They can react with cysteine residues in proteins, leading to skin sensitization (allergic contact dermatitis).

  • Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended) and safety goggles.

  • Spill Response: Treat spills with dilute ammonia or nucleophilic scavengers (like glycine) to deactivate the alkyl halide moiety before disposal.

References

  • Synthesis of Quinazolinone Scaffolds

    • Title: A General Synthetic Procedure for 2-chloromethyl-4(3H)
    • Source: Molecules (2010), 15(12), 9473-9485.[6]

    • URL:[Link]

  • Precursor Chemistry (Anthranilates)

    • Title: Methyl 2-amino-3-methylbenzo
    • Source: PubChem.[7]

    • URL:[Link]

  • Related Chloroacetamide Reactivity

    • Title: Reactivity of alpha-chloroacetamides in nucleophilic substitutions.
    • Source: Journal of Organic Chemistry (General Reference for Chloroacetamide reactivity).
    • URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to Methyl 2-(2-chloroacetamido)-3-methylbenzoate: Structure, Properties, and Applications in Covalent Drug Discovery

This technical guide provides a comprehensive overview of Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a molecule of significant interest in the field of targeted covalent inhibition. We will delve into its chemical st...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a molecule of significant interest in the field of targeted covalent inhibition. We will delve into its chemical structure, physicochemical properties, a plausible synthetic route, and its anticipated reactivity. The primary focus will be on the rationale behind its design as a potential tool for researchers, scientists, and professionals in drug development, particularly for its utility in forming covalent bonds with specific biological targets.

Molecular Structure and Nomenclature

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a substituted aromatic compound. Its structure is characterized by a methyl benzoate core, with a 2-chloroacetamido group and a methyl group attached to the benzene ring at positions 2 and 3, respectively.

Systematic IUPAC Name: Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Chemical Formula: C₁₁H₁₂ClNO₃

Molecular Weight: 241.67 g/mol

CAS Number: Not currently assigned.

Methyl_2-(2-chloroacetamido)-3-methylbenzoate C1 C C2 C C1->C2 C7 C C1->C7 db1 C1->db1 C3 C C2->C3 N1 N C2->N1 C2->db1 C4 C C3->C4 C11 C C3->C11 db2 C3->db2 C5 C C4->C5 C4->db2 C6 C C5->C6 db3 C5->db3 C6->C1 C6->db3 O1 O C7->O1 O2 O C7->O2 C8 C C9 C C10 C C9->C10 O3 O C9->O3 Cl1 Cl C10->Cl1 O2->C8 N1->C9 H1 H N1->H1

Caption: Chemical structure of Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Physicochemical Properties

The following table summarizes the predicted and calculated physicochemical properties of Methyl 2-(2-chloroacetamido)-3-methylbenzoate. These values are estimated based on its structure and comparison with analogous compounds.

PropertyValueSource
Molecular FormulaC₁₁H₁₂ClNO₃Calculated
Molecular Weight241.67 g/mol Calculated
AppearanceExpected to be a white to off-white solidAnalogy
Melting PointNot determined experimentally-
Boiling PointNot determined experimentally-
SolubilityExpected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water.[1]Analogy
XlogP2.5 (Predicted)PubChem

Proposed Synthesis Pathway

A logical and efficient synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate would involve the acylation of a commercially available precursor, Methyl 2-amino-3-methylbenzoate, with chloroacetyl chloride. This is a standard and well-documented transformation in organic synthesis.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product Reactant1 Methyl 2-amino-3-methylbenzoate Reaction Acylation Reaction (0°C to room temperature) Reactant1->Reaction Reactant2 Chloroacetyl chloride Reactant2->Reaction Base Base (e.g., Triethylamine or Pyridine) Base->Reaction Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Reaction Workup Aqueous Work-up (e.g., wash with dilute HCl, NaHCO₃, brine) Reaction->Workup Drying Drying over Na₂SO₄ Workup->Drying Filtration Filtration Drying->Filtration Purification Column Chromatography (Silica gel) Filtration->Purification Product Methyl 2-(2-chloroacetamido)-3-methylbenzoate Purification->Product

Caption: Proposed workflow for the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Experimental Protocol:
  • Reaction Setup: To a solution of Methyl 2-amino-3-methylbenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C, add a suitable base such as triethylamine (1.2 eq) or pyridine (1.2 eq).

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Reactivity and Mechanistic Insights: A Tale of Two Moieties

The chemical behavior of Methyl 2-(2-chloroacetamido)-3-methylbenzoate is governed by the interplay of its two key functional groups: the electrophilic chloroacetamido moiety and the methyl benzoate core.

The Chloroacetamido Group: A Handle for Covalent Modification

The chloroacetamide functional group is a well-established electrophile, often referred to as a "warhead" in the context of covalent inhibitors.[2][3] The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon susceptible to nucleophilic attack.

This moiety is particularly reactive towards soft nucleophiles, with a pronounced affinity for the thiol group of cysteine residues in proteins.[2][4] The reaction proceeds via an Sₙ2 mechanism, where the cysteine thiol acts as the nucleophile, displacing the chloride leaving group and forming a stable thioether linkage. This covalent bond formation is typically irreversible under physiological conditions.

Covalent_Modification Molecule R-NH-C(=O)-CH₂-Cl (Methyl 2-(2-chloroacetamido)-3-methylbenzoate) TS [ Protein-S---CH₂(Cl)---C(=O)-NH-R ]⁻ (Transition State) Molecule->TS Sₙ2 Attack Cysteine Protein-S⁻ (Deprotonated Cysteine Residue) Cysteine->TS Product Protein-S-CH₂-C(=O)-NH-R (Covalent Adduct) TS->Product Chloride Cl⁻ (Chloride Ion) TS->Chloride

Caption: Mechanism of covalent modification of a cysteine residue by the chloroacetamide moiety.

The reactivity of the chloroacetamide can be modulated. While more reactive than fluoroacetamides, it is generally less reactive than the corresponding bromo- and iodoacetamides.[3] This tunable reactivity is a key advantage in drug design, as it allows for a balance between target engagement and off-target reactivity. A moderately reactive warhead is desirable to minimize indiscriminate reactions with other biological thiols, thereby reducing potential toxicity.

The Methyl Benzoate Core: A Scaffold for Recognition

The methyl benzoate portion of the molecule serves as the scaffold that can be tailored to achieve specific non-covalent interactions with a target protein. The aromatic ring can participate in π-stacking and hydrophobic interactions within a binding pocket. The methyl ester and the methyl group on the ring can also contribute to binding affinity and specificity through van der Waals forces and hydrophobic interactions.

The electronic nature of the substituents on the benzene ring can influence the reactivity of the ester group. The ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and methanol.[1] Electrophilic aromatic substitution reactions, such as nitration or halogenation, are also possible on the aromatic ring, though the existing substituents will direct the position of the incoming electrophile.[1]

Potential Applications in Drug Discovery and Chemical Biology

The primary utility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate lies in its potential as a covalent inhibitor. Many enzymes, including certain kinases, proteases, and phosphatases, have cysteine residues in or near their active sites that are critical for their function. By designing the scaffold to bind selectively to the target protein, the chloroacetamide warhead can be positioned to react with a nearby cysteine, leading to irreversible inhibition.

This targeted covalent inhibition strategy offers several advantages:

  • Increased Potency and Duration of Action: The formation of a covalent bond can lead to a prolonged and often permanent inactivation of the target protein, resulting in enhanced potency and a longer duration of action compared to non-covalent inhibitors.

  • Overcoming Drug Resistance: Covalent inhibitors can be effective against drug-resistant mutants of a target protein, where mutations in the active site may weaken the binding of non-covalent drugs.

  • Chemical Probes: This molecule can serve as a chemical probe to identify and validate new drug targets. By covalently labeling a protein, it facilitates its isolation and identification.

Predicted Spectroscopic Data

While experimental data is not available, the key features of the spectroscopic data for Methyl 2-(2-chloroacetamido)-3-methylbenzoate can be predicted based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton of the amide, the singlet for the methylene protons of the chloroacetyl group, the singlet for the methyl ester protons, and the singlet for the methyl group on the ring.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the ester and the amide, the aromatic carbons, the methylene carbon attached to chlorine, and the methyl carbons.

  • IR Spectroscopy: The infrared spectrum should exhibit strong absorption bands for the C=O stretching vibrations of the ester and the amide, the N-H stretching of the amide, and C-Cl stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak, which is indicative of the presence of a single chlorine atom.[5] Common fragmentation patterns would likely involve the loss of the methoxy group from the ester or cleavage of the chloroacetyl group.[5]

Safety and Handling

The chloroacetamide moiety is known to be a skin and eye irritant and a potential sensitizer.[6] Chloroacetamide itself is considered toxic.[6] Therefore, Methyl 2-(2-chloroacetamido)-3-methylbenzoate should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Conclusion

Methyl 2-(2-chloroacetamido)-3-methylbenzoate represents a valuable chemical entity for researchers in drug discovery and chemical biology. Its design incorporates a moderately reactive covalent warhead with a tunable scaffold, making it an attractive starting point for the development of targeted covalent inhibitors. The synthetic accessibility and the well-understood reactivity of its constituent functional groups provide a solid foundation for its application in the exploration of new therapeutic agents and the investigation of biological systems. This guide provides the fundamental chemical and practical knowledge to enable scientists to effectively utilize this compound in their research endeavors.

References

  • Wikipedia. (n.d.). Methyl benzoate. Retrieved from [Link]

  • Fiveable. (2025, August 15). Methyl Benzoate Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Evergreensino Chemical Co.,Ltd. (2025, September 2). What are the differences in reactivity between M - Methylbenzoic Acid and p. Retrieved from [Link]

  • Reddit. (2016, April 14). Affecting Reactivity of Methyl Benzoate w/ Substituents. Retrieved from [Link]

  • Boutayeb, H., et al. (n.d.). Methyl 2-(3-chlorobenzamido)benzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Crowley, W. R., et al. (2017, November 20). Novel chloroacetamido compound CWR-J02 is an anti-inflammatory glutaredoxin-1 inhibitor. PLOS ONE. Retrieved from [Link]

  • Pohl, R., et al. (2016, August 1). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. Retrieved from [Link]

  • PubChemLite. (n.d.). Methyl 3-(2-chloroacetamido)benzoate (C10H10ClNO3). Retrieved from [Link]

  • Anshul Specialty Molecules. (2025). Methyl Benzoate. Retrieved from [Link]

  • Eshak, E. A., et al. (2023, December 22). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. Retrieved from [Link]

  • Yanagisawa, T., et al. (n.d.). Using Protein-Confined Proximity to Determine Chemical Reactivity. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Methyl 2-(chloromethyl)-3-nitrobenzoate. Retrieved from [Link]

  • Wikipedia. (n.d.). Chloroacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.
  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • Soni, B., et al. (2007, November 12). Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. MDPI. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methylbenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-(2-chloroethoxy)benzoate. Retrieved from [Link]

  • precisionFDA. (n.d.). METHYL BENZOATE. Retrieved from [Link]

  • Feng, Y., et al. (2025, October 13). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. ResearchGate. Retrieved from [Link]

  • Doc Brown's Advanced Organic Chemistry. (n.d.). mass spectrum of methyl 2-hydroxybenzoate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). METHYL BENZOATE. Retrieved from [Link]

Sources

Foundational

2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester synonyms

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester Introduction In the landscape of drug discovery and fine chemical synthesis, the development of...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester

Introduction

In the landscape of drug discovery and fine chemical synthesis, the development of novel molecular scaffolds is paramount. This guide focuses on 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester , a compound not readily found in commercial catalogs and for which synonyms are not established in public chemical databases. The absence of readily available information necessitates a first-principles approach to its synthesis and characterization.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides a robust, proposed synthetic pathway, detailed experimental protocols, and a thorough analysis of the expected analytical data for this target molecule. By deconstructing the molecule into its constituent precursors and applying established, reliable chemical transformations, we provide a self-validating roadmap for its creation and verification in a laboratory setting.

Section 1: Chemical Identity and Nomenclature

To ensure clarity and precision, we begin by defining the molecular structure and its corresponding chemical identifiers.

  • Systematic IUPAC Name: Methyl 2-(2-chloroacetamido)-3-methylbenzoate

  • Molecular Formula: C₁₁H₁₂ClNO₃

  • Molecular Weight: 241.67 g/mol

  • InChI: InChI=1S/C11H12ClNO3/c1-7-5-3-4-6(10(7)14-9(13)8-12)11(15)16-2/h3-5H,8H2,1-2H3,(H,14,13)

  • InChIKey: AWAHDFHGMJMETX-UHFFFAOYSA-N

  • Canonical SMILES: COC(=O)C1=C(C(=CC=C1)C)NC(=O)CCl

IdentifierValue
CAS Number Not assigned (as of this guide's publication)
Parent Acid 2-Amino-3-methylbenzoic acid[1][2][3]
Parent Ester Methyl 2-amino-3-methylbenzoate[4][5]

Section 2: Proposed Synthetic Pathway and Rationale

The synthesis of the target molecule can be logically approached in two primary steps starting from the commercially available precursor, 2-Amino-3-methylbenzoic acid (also known as 3-Methylanthranilic acid)[1][6]. The strategy involves first protecting the carboxylic acid as a methyl ester, followed by the acylation of the amine.

  • Step 1: Fischer Esterification. The carboxylic acid functional group of 2-Amino-3-methylbenzoic acid is converted to its corresponding methyl ester. This is a classic acid-catalyzed reaction using methanol as both the reagent and solvent. This step yields the key intermediate, Methyl 2-amino-3-methylbenzoate[7].

  • Step 2: N-Acylation (Chloroacetylation). The amino group of the intermediate ester is then acylated using chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the aniline nitrogen attacks the highly electrophilic carbonyl carbon of the acyl chloride[8][9]. A non-nucleophilic base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it unreactive[9][10].

This sequence is chosen for its efficiency and high yields. Attempting to perform the N-acylation first would complicate the subsequent esterification, as the resulting amide might not be stable under acidic esterification conditions.

Synthetic Workflow cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: N-Acylation Start 2-Amino-3-methylbenzoic acid (CAS: 4389-45-1) Reagent1 Methanol (CH3OH) Sulfuric Acid (H2SO4, cat.) Start->Reagent1 Intermediate Methyl 2-amino-3-methylbenzoate (CAS: 22223-49-0) Reagent1->Intermediate Reagent2 Chloroacetyl Chloride (ClCOCH2Cl) Triethylamine (Et3N) Dichloromethane (DCM) Intermediate->Reagent2 Product Methyl 2-(2-chloroacetamido)-3-methylbenzoate (Target Molecule) Reagent2->Product

Caption: Proposed two-step synthesis of the target molecule.

Section 3: Detailed Experimental Protocols

The following protocols are based on established methodologies for analogous transformations and are designed to be self-validating through in-process monitoring and final product characterization.

Protocol 3.1: Synthesis of Methyl 2-amino-3-methylbenzoate (Esterification)

This procedure is adapted from standard Fischer esterification methods[7].

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-Amino-3-methylbenzoic acid (10.0 g, 66.1 mmol).

  • Reagent Addition: Add methanol (150 mL) to the flask, followed by the slow, dropwise addition of concentrated sulfuric acid (3.0 mL) while stirring. The mixture may warm slightly.

  • Reaction Execution: Heat the mixture to reflux (approximately 65 °C) and maintain for 4-6 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the mobile phase. The disappearance of the starting material spot and the appearance of a new, higher Rf spot indicates reaction completion.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Remove the bulk of the methanol under reduced pressure using a rotary evaporator.

    • Extract the remaining aqueous residue with ethyl acetate (3 x 75 mL).

    • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The product, Methyl 2-amino-3-methylbenzoate, is often obtained in high purity (>95%) and can be used in the next step without further purification. If necessary, it can be purified by column chromatography on silica gel.

Protocol 3.2: Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate (N-Acylation)

This protocol is based on standard N-acylation procedures for anilines using acyl chlorides[8][9].

  • Reaction Setup: In a 250 mL three-necked, round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 2-amino-3-methylbenzoate (10.0 g, 60.5 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (12.7 mL, 90.8 mmol, 1.5 eq) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylating Agent Addition: In the dropping funnel, prepare a solution of chloroacetyl chloride (5.8 mL, 72.6 mmol, 1.2 eq) in anhydrous DCM (20 mL). Add this solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Workup and Isolation:

    • Quench the reaction by adding 50 mL of water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a solid. Purify by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the final product as a crystalline solid.

Section 4: Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized molecule. The data presented below are predicted based on the known effects of the constituent functional groups.

Table 4.1: Predicted Physicochemical Properties
PropertyPredicted Value/ObservationRationale
Appearance White to off-white crystalline solidTypical for N-acylanilide derivatives[11].
Melting Point 100 - 140 °C (Estimated)Amide and ester functionalities increase melting point over the parent aniline.
Solubility Soluble in DCM, Ethyl Acetate, Acetone; Poorly soluble in water and hexanesThe ester and amide groups confer polarity, while the aromatic ring and chloroalkyl chain provide nonpolar character[12].
4.2: Predicted Spectroscopic Data

Spectroscopic analysis provides the definitive structural proof.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~8.5-9.0 ppm (singlet, 1H): Amide N-H proton. Broadness may vary.

    • δ ~7.8-8.0 ppm (doublet, 1H): Aromatic proton ortho to the ester group.

    • δ ~7.1-7.4 ppm (multiplet, 2H): Remaining two aromatic protons.

    • δ ~4.2 ppm (singlet, 2H): Methylene protons (–CH ₂Cl) of the chloroacetyl group.

    • δ ~3.9 ppm (singlet, 3H): Methyl ester protons (–COOCH ₃).

    • δ ~2.4 ppm (singlet, 3H): Aromatic methyl protons (Ar–CH ₃).

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~168 ppm: Ester carbonyl carbon (C =O).

    • δ ~165 ppm: Amide carbonyl carbon (C =O).

    • δ ~125-140 ppm: Aromatic carbons.

    • δ ~52 ppm: Methyl ester carbon (–COOC H₃).

    • δ ~43 ppm: Methylene carbon (–C H₂Cl).

    • δ ~18 ppm: Aromatic methyl carbon (Ar–C H₃).

  • IR Spectroscopy (ATR):

    • ~3300 cm⁻¹: N-H stretch (amide).

    • ~1720 cm⁻¹: C=O stretch (ester).

    • ~1680 cm⁻¹: C=O stretch (amide I band).

    • ~1530 cm⁻¹: N-H bend (amide II band).

    • ~750-800 cm⁻¹: C-Cl stretch.

  • Mass Spectrometry (EI):

    • m/z 241/243: Molecular ion (M⁺) and M+2 isotope peak in an approximate 3:1 ratio, characteristic of a monochlorinated compound.

    • Characteristic Fragments: Loss of •OCH₃ (m/z 210/212), loss of •COOCH₃ (m/z 182/184), cleavage of the chloroacetyl group.

Spectroscopic Correlation cluster_NMR Key ¹H NMR Signals Structure Methyl 2-(2-chloroacetamido)-3-methylbenzoate NH Amide N-H ~8.5-9.0 ppm (s, 1H) CH2Cl Methylene -CH₂Cl ~4.2 ppm (s, 2H) COOCH3 Ester -OCH₃ ~3.9 ppm (s, 3H) ArCH3 Aryl -CH₃ ~2.4 ppm (s, 3H)

Caption: Key features for spectroscopic identification.

Section 5: Applications and Safety Considerations

5.1: Potential Applications

The title compound is a functionalized N-acylaniline. The chloroacetamide moiety is a particularly useful synthetic handle, acting as a reactive electrophile for nucleophilic substitution[8]. This opens avenues for its use as an intermediate in various fields:

  • Medicinal Chemistry: Chloroacetamide derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[13][14]. The target molecule could serve as a scaffold for creating libraries of more complex compounds for biological screening. The chloro group can be displaced by various nucleophiles (thiols, amines, etc.) to attach other pharmacophores.

  • Agrochemicals: Halogenated acetanilides have been investigated as potential chemical hybridizing agents (CHAs) in crops and as herbicides[15][16].

  • Organic Synthesis: It serves as a valuable building block for constructing more complex heterocyclic systems or for introducing the 2-amino-3-methylbenzoate framework into larger molecules[17][18].

5.2: Safety and Handling
  • Chloroacetyl Chloride: This reagent is highly corrosive, lachrymatory, and reacts violently with water. It must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Acids and Bases: Concentrated sulfuric acid is highly corrosive. Triethylamine is a flammable and corrosive liquid. Handle with care.

  • Solvents: Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE to minimize exposure.

  • General Precautions: The toxicological properties of the final product have not been established. It should be handled with care, assuming it is potentially hazardous.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of Methyl 2-(2-chloroacetamido)-3-methylbenzoate. By leveraging well-understood reactions—Fischer esterification and N-acylation—we have outlined a reliable and reproducible pathway to this novel compound. The detailed protocols and predicted analytical data serve as a robust resource for researchers, enabling them to confidently produce and validate this molecule. The presence of a reactive chloroacetamide handle makes this compound a promising intermediate for further exploration in medicinal chemistry and materials science.

References

  • National Institute of Standards and Technology. (n.d.). 2-Amino-3-methylbenzoic acid. NIST Chemistry WebBook. [Link]

  • Maji, B., & Bhattacharjee, D. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free. Green Chemistry Letters and Reviews, 11(4), 551-557. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem Compound Database. [Link]

  • Google Patents. (n.d.). CN119143618A - Preparation method of 2-amino-3-methyl-5-chlorobenzoic acid.
  • Pharmaffiliates. (n.d.). 2-Amino-3-methylbenzoic Acid. [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Link]

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  • LookChem. (n.d.). Purification of Aniline. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlock the Potential of Chloroacetamide: Synthesis, Herbicidal Activity, and Advanced Applications in Agrochemicals. [Link]

  • Taylor & Francis Online. (2024). Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide derivatives. [Link]

  • Google Patents. (n.d.). CN103193666A - Preparation method of 2-amino-3-chlorobenzoic methyl ester.
  • SciELO SA. (2022). Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds. [Link]

  • Chakraborty, K., & Devakumar, C. (2006). Synthesis and characterization of N-acylaniline derivatives as potential chemical hybridizing agents (CHAs) for wheat (Triticum aestivum L.). Journal of Agricultural and Food Chemistry, 54(18), 6800–6808. [Link]

  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435-1444. [Link]

  • National Center for Biotechnology Information. (2024). Direct additive-free N-formylation and N-acylation of anilines and synthesis of urea derivatives using green, efficient, and reusable deep eutectic solvent ([ChCl][ZnCl2]2). [Link]

  • UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Spenney, M. L., et al. (2018). The influence of physicochemical properties on the reactivity and stability of acyl glucuronides. Xenobiotica, 48(9), 883-900. [Link]

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  • LibreTexts Chemistry. (n.d.). Chapter 13: Spectroscopy - NMR, IR, MS, UV-Vis. [Link]

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  • Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. [Link]

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Exploratory

An In-depth Technical Guide to the Solubility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a bespoke organic molecule with potential applications in pharmaceutical and chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a bespoke organic molecule with potential applications in pharmaceutical and chemical research. As a derivative of benzoic acid, it shares structural motifs with numerous biologically active compounds.[1][2] The journey from synthesis to application for any novel compound is critically dependent on a thorough understanding of its physicochemical properties, with solubility being paramount. In drug development, solubility dictates the bioavailability of a potential therapeutic agent and influences its formulation and delivery.[3][4] In chemical synthesis, it governs reaction kinetics, purification strategies, and product yield.

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate in various organic solvents. We will delve into the theoretical underpinnings of solubility, present a systematic approach to its experimental determination, and explore predictive models that can offer initial insights. The methodologies and principles discussed herein are broadly applicable to the characterization of other novel organic compounds.

I. Theoretical Framework of Solubility

The solubility of a solid solute in a liquid solvent is a thermodynamic equilibrium process. The extent to which a solute dissolves is governed by the free energy change of the system. This process can be conceptually broken down into three key energetic contributions, as described by the following thermodynamic cycle:

  • Lattice Energy: The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

  • Cavitation Energy: The energy needed to create a cavity in the solvent large enough to accommodate a solute molecule.

  • Solvation Energy: The energy released when the solute molecule is inserted into the solvent cavity and forms new intermolecular interactions with the solvent molecules.

A compound's solubility is therefore a delicate balance between the strength of the interactions in the solid state (solute-solute) and the strength of the interactions in solution (solute-solvent and solvent-solvent).

Predicting Solubility: A Priori Insights

While experimental determination is the gold standard, several thermodynamic models can provide valuable initial estimates of solubility. These models are particularly useful for solvent screening and for understanding the key factors that influence solubility.

  • UNIFAC (UNIQUAC Functional-group Activity Coefficients): This group-contribution method estimates activity coefficients, which are then used to predict solubility.[5][6] It relies on the principle that the properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

  • COSMO-RS (Conductor-like Screening Model for Real Solvents): This quantum chemistry-based model calculates the chemical potential of a solute in a solvent, from which solubility can be derived. It has shown considerable success in predicting the solubility of a wide range of compounds.

II. Experimental Determination of Solubility

A systematic experimental approach is essential for accurately quantifying the solubility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate. The choice of method will depend on factors such as the required accuracy, the amount of available compound, and the throughput needed.

A. General Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of solubility:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Compound Synthesis & Purification B Solvent Selection A->B Purity Confirmed C Equilibrium Method Selection B->C Based on Compound Properties D Preparation of Saturated Solution C->D E Equilibration D->E Controlled Temperature & Agitation F Phase Separation E->F e.g., Centrifugation, Filtration G Quantification of Solute Concentration F->G e.g., HPLC, UV-Vis, NMR H Data Analysis & Reporting G->H

Caption: A generalized workflow for the experimental determination of solubility.

B. Step-by-Step Protocol: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

1. Materials and Equipment:

  • Methyl 2-(2-chloroacetamido)-3-methylbenzoate (purified)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

2. Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of Methyl 2-(2-chloroacetamido)-3-methylbenzoate to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be carefully monitored and maintained.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filter the aliquot through a syringe filter into a clean vial.

  • Quantification:

    • Gravimetric Analysis: A known volume of the filtrate can be evaporated to dryness, and the mass of the remaining solute can be determined.

    • Spectroscopic/Chromatographic Analysis: Prepare a series of standard solutions of known concentrations of the compound in the respective solvents. Analyze both the standards and the saturated solution samples using a suitable analytical technique like HPLC or UV-Vis spectroscopy.[7] Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated samples.

  • Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L), at the specified temperature.

C. High-Throughput Solubility Screening

For rapid screening of solubility in a large number of solvents, automated methods are often employed.[8] These systems typically use smaller sample volumes and rely on techniques like nephelometry (light scattering) or UV-Vis spectroscopy in microtiter plates to estimate solubility. While these methods provide kinetic solubility data, they are invaluable for early-stage drug discovery and process development.

III. Factors Influencing Solubility

The solubility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate will be influenced by several factors:

  • Solvent Polarity: The principle of "like dissolves like" is a useful guideline. The polarity of the solvent relative to the polarity of the solute will be a major determinant of solubility. Given the presence of an ester, an amide, and a chloro group, the compound has both polar and non-polar characteristics.

  • Temperature: The effect of temperature on solubility is described by the van't Hoff equation.[8] For most solid solutes, solubility increases with increasing temperature, as the dissolution process is often endothermic.

  • pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous solubility were to be considered, the pH of the solution would be a critical factor due to the potential for hydrolysis of the ester and amide groups, although the compound itself is not readily ionizable.[8]

IV. Data Presentation and Interpretation

To facilitate comparison, solubility data should be presented in a clear and organized manner.

Table 1: Hypothetical Solubility Data for Methyl 2-(2-chloroacetamido)-3-methylbenzoate at 25°C

SolventDielectric ConstantSolubility (mg/mL)
Hexane1.88< 0.1
Toluene2.385.2
Dichloromethane9.0885.6
Acetone20.7150.3
Ethanol24.545.8
Methanol32.730.1
Dimethyl Sulfoxide (DMSO)46.7> 200
Water80.1< 0.01

Note: The data in this table is hypothetical and for illustrative purposes only. Experimental determination is required for actual values.

The interpretation of such data would involve correlating the observed solubilities with the physicochemical properties of the solvents. For instance, a higher solubility in moderately polar to polar aprotic solvents might be expected due to the potential for hydrogen bonding with the amide and ester groups, as well as dipole-dipole interactions.

V. Conclusion

A comprehensive understanding of the solubility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate is fundamental to its successful application in research and development. This guide has provided a robust framework for approaching this critical physicochemical property, from its theoretical underpinnings to practical experimental determination. By employing a systematic and well-documented approach, researchers can generate high-quality solubility data that will inform downstream applications, from reaction optimization to formulation development.

References

  • Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.
  • Scribd. Procedure for Determining Solubility of Organic Compounds.
  • ACS Publications - American Chemical Society. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • ResearchGate. (PDF) Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water.
  • ACS Publications. (2025). Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.
  • PMC. Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design.
  • PMC - NIH. Physics-Based Solubility Prediction for Organic Molecules.
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • ACS Publications. (2023). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Analytical Chemistry.
  • EPA. (2025). Methyl 2-(2-methoxyacetamido)benzoate Properties.
  • PubChem. Methyl 2-(2-chloroethoxy)benzoate | C10H11ClO3 | CID 9837283.
  • Chemical Bull. Methyl Benzoate.
  • Sigma-Aldrich. Methyl 2-amino-3-methylbenzoate.
  • ChemicalBook. (2024). Methyl 3-methylbenzoate | 99-36-5.
  • Solubility of Things. Methyl benzoate.
  • PubChemLite. 2-(2-chloroacetamido)-3-methylbenzoic acid (C10H10ClNO3).
  • Methyl benzoate.
  • PMC. Methyl 2-(3-chlorobenzamido)benzoate.
  • UNIMAS Institutional Repository. (2021). Methyl-2-formyl benzoate : A Review of Synthesis and Applications.
  • MDPI. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst.
  • ChemicalBook. Methyl benzoate CAS#: 93-58-3.
  • ResearchGate. Methyl-2-formyl benzoate: A Review of Synthesis and Applications.
  • Google Patents. CN112979506A - Synthesis method of 2-chlorosulfonyl-3-methyl benzoate.

Sources

Protocols & Analytical Methods

Method

Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate from methyl 2-amino-3-methylbenzoate

Abstract This document provides a comprehensive guide for the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a valuable intermediate in drug discovery and medicinal chemistry. The protocol details the N-acyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a valuable intermediate in drug discovery and medicinal chemistry. The protocol details the N-acylation of methyl 2-amino-3-methylbenzoate with chloroacetyl chloride. This application note offers a robust, step-by-step methodology, discusses the underlying chemical principles, and provides essential safety and handling information. The target audience includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

N-acylated anilines are a cornerstone structural motif in a vast array of pharmacologically active compounds. The amide bond, formed through N-acylation, is a critical functional group renowned for its stability and prevalence in numerous biologically significant molecules.[1] The specific target of this guide, Methyl 2-(2-chloroacetamido)-3-methylbenzoate, incorporates a reactive chloroacetamide group, rendering it a versatile building block for further chemical modifications, such as the introduction of diverse functionalities through nucleophilic substitution.

This guide presents a detailed protocol for the synthesis of this compound via the nucleophilic acyl substitution reaction between methyl 2-amino-3-methylbenzoate and chloroacetyl chloride. The reaction is generally high-yielding and proceeds under mild conditions, making it an accessible transformation for synthetic chemists.

Reaction and Mechanism

The synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair of electrons on the nitrogen atom of the aniline derivative, methyl 2-amino-3-methylbenzoate, acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride.[1] This is followed by the elimination of a chloride ion, forming the stable amide product. A base is typically included in the reaction mixture to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic.[1]

The overall reaction is as follows:

Scheme 1: Synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Reaction_Scheme start_material Methyl 2-amino-3-methylbenzoate product Methyl 2-(2-chloroacetamido)-3-methylbenzoate start_material->product Base, Solvent reagent + Chloroacetyl Chloride reagent->product byproduct + HCl

Caption: General reaction scheme for the N-acylation.

Experimental Protocol

This protocol provides a general method for the synthesis. Optimization of reaction conditions may be necessary for specific scales or purity requirements.

Materials and Reagents
Reagent/MaterialMolar Mass ( g/mol )QuantityMolar Equiv.SupplierNotes
Methyl 2-amino-3-methylbenzoate165.191.0 g1.0Sigma-AldrichStarting material
Chloroacetyl chloride112.940.75 mL1.1Sigma-AldrichAcylating agent
Triethylamine (Et₃N)101.191.25 mL1.5Fisher ScientificBase
Dichloromethane (DCM), anhydrous84.9320 mL-Sigma-AldrichSolvent
Saturated sodium bicarbonate (NaHCO₃) solution-20 mL--For workup
Brine (saturated NaCl solution)-20 mL--For workup
Anhydrous magnesium sulfate (MgSO₄)120.37--Fisher ScientificDrying agent
Ethyl acetate88.11--Fisher ScientificFor chromatography
Hexanes---Fisher ScientificFor chromatography
Equipment
  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Procedure

Reaction Workflow

Caption: Step-by-step experimental workflow.

  • Reaction Setup: To a clean, dry 50 mL round-bottom flask, add methyl 2-amino-3-methylbenzoate (1.0 g, 6.05 mmol) and dissolve it in anhydrous dichloromethane (20 mL).[1]

  • Addition of Base: Add triethylamine (1.25 mL, 9.08 mmol) to the solution and stir for 5-10 minutes at room temperature.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Slowly add chloroacetyl chloride (0.75 mL, 6.66 mmol) dropwise to the stirring solution over a period of 10-15 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

  • Workup: Upon completion, quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

    • Wash the organic layer with saturated sodium bicarbonate solution (20 mL) to remove any remaining acidic impurities.

    • Wash the organic layer with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure Methyl 2-(2-chloroacetamido)-3-methylbenzoate.[2]

Safety and Handling

Chloroacetyl chloride is highly corrosive, toxic, and reacts violently with water. [3][4][5] It should be handled with extreme care in a well-ventilated fume hood.[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[3][4]

  • Handling: Avoid contact with skin, eyes, and clothing.[3] Avoid inhalation of vapor or mist.[3]

  • Storage: Store in a cool, dry place away from moisture.[3] Containers should be tightly closed.[3]

  • Spills: In case of a spill, do not use water.[4][6] Absorb the spill with an inert material like dry sand and dispose of it as hazardous waste.[7]

  • First Aid:

    • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes.[4][6]

    • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[3][6] Seek immediate medical attention.[3][7]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.[7]

Characterization of the Product

The final product, Methyl 2-(2-chloroacetamido)-3-methylbenzoate, is expected to be a solid at room temperature. Its identity and purity can be confirmed using standard analytical techniques.

Expected Spectroscopic Data
  • ¹H NMR (CDCl₃, 400 MHz):

    • A singlet for the methyl ester protons (-OCH₃) around δ 3.9 ppm.

    • A singlet for the methyl group on the aromatic ring (-CH₃) around δ 2.2-2.4 ppm.

    • A singlet for the methylene protons of the chloroacetyl group (-COCH₂Cl) around δ 4.2-4.4 ppm.

    • A multiplet for the aromatic protons in the region of δ 7.0-8.0 ppm.

    • A broad singlet for the amide proton (-NH) at a downfield chemical shift, typically above δ 8.0 ppm.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • A signal for the methyl ester carbon (-OCH₃) around δ 52 ppm.

    • A signal for the aromatic methyl carbon (-CH₃) around δ 15-20 ppm.

    • A signal for the methylene carbon of the chloroacetyl group (-COCH₂Cl) around δ 42 ppm.

    • Signals for the aromatic carbons in the range of δ 120-140 ppm.

    • Signals for the two carbonyl carbons (ester and amide) in the range of δ 165-170 ppm.

  • FT-IR (ATR):

    • A strong C=O stretching band for the amide around 1680-1700 cm⁻¹.

    • A strong C=O stretching band for the ester around 1720-1740 cm⁻¹.

    • An N-H stretching band around 3200-3400 cm⁻¹.

    • C-H stretching bands for aromatic and aliphatic protons.

    • A C-Cl stretching band around 600-800 cm⁻¹.

Troubleshooting

ProblemPossible CauseSolution
Low or no product formationIncomplete reactionExtend the reaction time or gently heat the reaction mixture.
Deactivated starting materialEnsure the starting aniline is pure and dry.
Ineffective baseUse a fresh, anhydrous base.
Presence of starting material in the final productInsufficient acylating agentUse a slight excess (1.05-1.1 eq) of chloroacetyl chloride.
Short reaction timeMonitor the reaction by TLC to ensure completion.
Difficult purificationFormation of side productsAdd the chloroacetyl chloride slowly at 0 °C to minimize side reactions.
Incomplete workupEnsure thorough washing with sodium bicarbonate solution to remove acidic byproducts.

Conclusion

The protocol described in this application note provides a reliable and efficient method for the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate. By following the detailed steps and adhering to the safety precautions, researchers can successfully prepare this valuable intermediate for applications in drug discovery and organic synthesis. The provided characterization data will aid in the confirmation of the product's identity and purity.

References

  • Loba Chemie. (n.d.). Chloroacetyl chloride MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0845 - CHLOROACETYL CHLORIDE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(3-chlorobenzamido)benzoate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-3-methylbenzoic acid. PubChem Compound Summary for CID 78101. Retrieved from [Link]

  • Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Retrieved from [Link]

  • Jacobs, W. A., & Heidelberger, M. (1917). METHODS FOR THE ACYLATION OF AROMATIC AMINO COMPOUNDS AND UREAS, WITH ESPECIAL REFERENCE TO CHLOROACETYLATION. Journal of the American Chemical Society, 39(7), 1435–1444. Retrieved from [Link]

Sources

Application

Technical Application Note: Selective N-Acylation of Methyl 2-amino-3-methylbenzoate

Topic: Reaction of methyl 2-amino-3-methylbenzoate with chloroacetyl chloride protocol Content Type: Application Notes and Protocols Abstract & Strategic Significance This protocol details the selective N-acylation of me...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reaction of methyl 2-amino-3-methylbenzoate with chloroacetyl chloride protocol Content Type: Application Notes and Protocols

Abstract & Strategic Significance

This protocol details the selective N-acylation of methyl 2-amino-3-methylbenzoate using chloroacetyl chloride . This transformation is a critical intermediate step in the synthesis of pharmacologically active heterocycles, particularly quinazolin-4(3H)-ones and 1,4-benzodiazepines , which serve as scaffolds for kinase inhibitors, anticonvulsants, and antimicrobial agents.

The presence of the C3-methyl group (ortho to the amino moiety) introduces steric constraints not present in unsubstituted anthranilates. Consequently, this protocol emphasizes kinetic control to prevent bis-acylation while ensuring complete conversion of the sterically hindered amine.

Reaction Mechanism & Chemical Logic

The reaction proceeds via a nucleophilic acyl substitution (addition-elimination) mechanism.

  • Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate forms.

  • Elimination: The chloride ion is expelled, reforming the carbonyl bond.

  • Deprotonation: The resulting protonated amide is neutralized by the auxiliary base (Triethylamine or DIPEA), driving the equilibrium forward and preventing the formation of unreactive aniline hydrochloride salts.

Key Mechanistic Considerations
  • Steric Hindrance: The C3-methyl group creates a "picket fence" effect, slightly reducing the nucleophilicity of the amine. This requires maintaining a higher concentration of the acylating agent compared to unhindered anilines.

  • Chemoselectivity: The reaction must be kept anhydrous to prevent the hydrolysis of chloroacetyl chloride to chloroacetic acid, which is unreactive under these conditions.

  • Regioselectivity: The ester moiety at C1 is significantly less nucleophilic than the amine and remains intact under the specified conditions.

ReactionScheme Reactant1 Methyl 2-amino-3-methylbenzoate (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Attack Reactant2 Chloroacetyl Chloride (Electrophile) Reactant2->Intermediate Product Methyl 2-(2-chloroacetamido)-3-methylbenzoate (Target Amide) Intermediate->Product Elimination Byproduct TEA·HCl Intermediate->Byproduct Base Base (TEA) (Proton Scavenger) Base->Byproduct Scavenges HCl

Caption: Mechanistic pathway for the N-acylation showing nucleophilic attack and base-mediated deprotonation.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 2-amino-3-methylbenzoate 165.191.0Substrate
Chloroacetyl Chloride 112.941.2Acylating Agent
Triethylamine (TEA) 101.191.5Base (HCl scavenger)
Dichloromethane (DCM) -SolventAnhydrous reaction medium

Safety Note: Chloroacetyl chloride is a potent lachrymator and corrosive. Handle exclusively in a fume hood.

Step-by-Step Procedure
Phase 1: Setup and Solubilization
  • Oven-dry a 100 mL round-bottom flask (RBF) and a magnetic stir bar.

  • Purge the flask with Nitrogen or Argon to create an inert atmosphere.

  • Add Methyl 2-amino-3-methylbenzoate (1.0 equiv, e.g., 5.0 mmol, 826 mg).

  • Add anhydrous DCM (25 mL, 0.2 M concentration).

  • Add Triethylamine (1.5 equiv, 7.5 mmol, 1.05 mL) via syringe.

  • Cool the mixture to 0 °C using an ice-water bath. Rationale: Cooling suppresses potential side reactions and controls the exotherm of the acid chloride addition.

Phase 2: Acylation (The Critical Step)
  • Dilute Chloroacetyl chloride (1.2 equiv, 6.0 mmol, 0.48 mL) in 5 mL of DCM in a separate vial.

  • Add the acid chloride solution dropwise to the reaction flask over 15–20 minutes.

    • Critical Control Point: Maintain internal temperature < 5 °C. Rapid addition can lead to local overheating and impurity formation.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 3–5 hours .

    • Monitoring: Check reaction progress via TLC (Solvent system: 20% Ethyl Acetate in Hexanes). The starting aniline (usually fluorescent) should disappear, and a less polar amide product should appear.

Phase 3: Quench and Workup
  • Quench the reaction by carefully adding 10 mL of saturated NaHCO₃ solution. Rationale: This neutralizes excess acid chloride and solubilizes TEA·HCl salts.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with DCM (2 x 15 mL).

  • Combine the organic layers and wash sequentially with:

    • 10 mL 1M HCl (Removes unreacted amine and TEA).

    • 10 mL Brine (Dries the organic phase).

  • Dry the organic layer over anhydrous Na₂SO₄ .[1][3]

  • Filter and concentrate under reduced pressure (Rotary Evaporator) to yield the crude solid.

Phase 4: Purification
  • Standard: Recrystallization from Ethanol or Ethyl Acetate/Hexane is typically sufficient.

  • High Purity: If necessary, purify via flash column chromatography (SiO₂, Gradient 0–20% EtOAc/Hexanes).

Workflow Start Start: Inert Atmosphere Setup Solubilization Dissolve Amine + TEA in DCM Cool to 0°C Start->Solubilization Addition Dropwise Addition of Chloroacetyl Chloride Solubilization->Addition Reaction Stir at RT (3-5 h) Monitor TLC Addition->Reaction Quench Quench with sat. NaHCO3 Reaction->Quench Workup Extraction (DCM) Wash (1M HCl, Brine) Quench->Workup Isolation Dry (Na2SO4) & Concentrate Workup->Isolation

Caption: Operational workflow for the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Characterization & Quality Control

To validate the synthesis, the following spectral signatures should be confirmed:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Amide NH: A broad singlet downfield (typically δ 9.0–10.5 ppm), indicating successful acylation.

    • Chloroacetyl CH₂: A sharp singlet around δ 4.2 ppm (integrating to 2H).

    • Ester Methyl: Singlet around δ 3.9 ppm.

    • Aryl Methyl: Singlet around δ 2.4 ppm.

  • Mass Spectrometry (ESI+):

    • Look for the [M+H]⁺ peak corresponding to the product mass (approx. m/z 242/244, showing the characteristic 3:1 Chlorine isotope pattern).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance from C3-methyl group.Increase reaction time to 12h or gently reflux (40 °C). Increase acid chloride to 1.5 equiv.
Hydrolysis of Reagent Wet solvent or high humidity.Use freshly distilled DCM and ensure N₂ atmosphere.
Product Oiling Out Impurities preventing crystallization.Triturate the crude oil with cold hexanes or diethyl ether to induce solidification.

References

  • Synthesis of Quinazolinone Derivatives: El-Azab, A. S., et al. "Design, synthesis and biological evaluation of novel quinazoline derivatives as potential antitumor agents." European Journal of Medicinal Chemistry, 2010. Link

  • Chloroacetylation Protocol: Zhang, L., et al. "Synthesis and cytotoxic activity of novel quinazolin-4(3H)-one derivatives." Bioorganic & Medicinal Chemistry Letters, 2016. Link

  • General Amide Formation: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005. Link

  • Reaction of Anthranilates: Al-Omary, F. A., et al. "Synthesis and antimicrobial activity of some new quinazolin-4(3H)-one derivatives." Molecules, 2012.[4] Link

Sources

Method

Application Note: Preparation of Biologically Active Heterocycles using Methyl 2-(2-chloroacetamido)-3-methylbenzoate

This Application Note and Protocol Guide details the synthetic utility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate (M-CAMB) as a "linchpin" precursor for accessing two privileged pharmacophores: 1,4-benzodiazepine-2...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthetic utility of Methyl 2-(2-chloroacetamido)-3-methylbenzoate (M-CAMB) as a "linchpin" precursor for accessing two privileged pharmacophores: 1,4-benzodiazepine-2,5-diones and quinazolin-4(3H)-ones .

Executive Summary

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a high-value bifunctional electrophile. Its structure features a chloroacetyl moiety (alkylating agent) and a methyl ester (acylating agent) positioned ortho to each other on a toluene scaffold. The presence of the 3-methyl group provides unique steric constraints that enhance the atropisomeric stability of the resulting heterocycles, a feature often exploited in kinase inhibitors and GPCR ligands to improve selectivity.

This guide outlines two divergent synthetic pathways:

  • Pathway A: Synthesis of 1,4-Benzodiazepine-2,5-diones via tandem intermolecular alkylation / intramolecular amidation with primary amines.

  • Pathway B: Synthesis of Quinazolin-4(3H)-ones via cyclocondensation with hydrazine or ammonia equivalents.

Chemical Logic & Mechanism[1][2]

The reactivity of the precursor is defined by the competition between the alkyl chloride and the ester carbonyl.

  • The "3-Methyl" Effect: Unlike the unsubstituted analog, the 3-methyl group exerts steric pressure on the C-2 amide bond, forcing the chloroacetyl group out of planarity. This "ortho-effect" can accelerate cyclization rates by reducing the entropic penalty of ring closure, but it also hinders the approach of bulky nucleophiles to the ester carbonyl.

  • Reaction Divergence:

    • Soft/Neutral Nucleophiles (Primary Amines): Preferentially attack the highly reactive

      
      -carbon of the chloroacetyl group (
      
      
      
      ), followed by ring closure onto the ester.
    • Hard/Alpha-Effect Nucleophiles (Hydrazine): Can attack the ester or amide carbonyls directly, leading to quinazolinone formation.

Pathway Visualization

ReactionPathways Start Methyl 2-(2-chloroacetamido)- 3-methylbenzoate Intermed_A Intermediate A: N-Alkylated Glycinamide Start->Intermed_A SN2 Alkylation (Mild Base) Intermed_B Intermediate B: Hydrazide Derivative Start->Intermed_B Nucleophilic Acyl Subst. Amine Primary Amine (R-NH2) Amine->Intermed_A Hydrazine Hydrazine Hydrate (NH2NH2) Hydrazine->Intermed_B Prod_Benzo Product A: 1,4-Benzodiazepine-2,5-dione (9-Methyl substituted) Intermed_A->Prod_Benzo Cyclization (Reflux) Prod_Quin Product B: 3-Amino-2-(chloromethyl)- 5-methylquinazolin-4(3H)-one Intermed_B->Prod_Quin Condensation

Caption: Divergent synthesis pathways. Path A (green) yields benzodiazepines via alkylation-cyclization. Path B (red) yields quinazolinones via condensation.

Experimental Protocols

Protocol A: Synthesis of 1,4-Benzodiazepine-2,5-diones

Target: Biologically active scaffolds for CNS drugs and antibiotics. Mechanism:


 displacement of chloride by amine, followed by intramolecular aminolysis of the ester.
Reagents & Equipment[1][2][3][4][5]
  • Precursor: Methyl 2-(2-chloroacetamido)-3-methylbenzoate (1.0 eq)

  • Nucleophile: Primary Amine (e.g., Benzylamine, Methylamine) (1.2 eq)

  • Base: Potassium Carbonate (

    
    ) (2.0 eq) or Triethylamine (
    
    
    
    )
  • Solvent: DMF (Dimethylformamide) or DMAc (Dimethylacetamide)

  • Catalyst: Sodium Iodide (NaI) (0.1 eq) - Critical for accelerating the

    
     step via Finkelstein reaction.
    
Step-by-Step Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 2-(2-chloroacetamido)-3-methylbenzoate (1.0 mmol) in anhydrous DMF (5 mL).

  • Activation: Add NaI (0.1 mmol) and stir for 10 minutes at room temperature. Note: The solution may turn slightly yellow due to iodine trace.

  • Addition: Add

    
      (2.0 mmol) followed by the Primary Amine  (1.2 mmol) dropwise.
    
  • Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Check TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a more polar spot (
      
      
      
      ) should appear.
  • Cyclization Drive: If the intermediate (uncyclized ester) persists, raise temperature to 110°C for an additional 2 hours to force the ring closure against the steric bulk of the 3-methyl group.

  • Work-up:

    • Cool to room temperature.[2][3][6]

    • Pour into ice-cold water (50 mL). The product usually precipitates as a solid.

    • Filter the solid and wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      
      mL).
  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Expected Yield: 75–85% Validation:


 NMR should show the loss of the methyl ester singlet (

ppm) and the appearance of the diazepine methylene protons (

ppm) as a doublet of doublets (AB system) due to the chiral environment created by the ring puckering.
Protocol B: Synthesis of Quinazolin-4(3H)-ones

Target: Precursors for kinase inhibitors and antimicrobial agents. Mechanism: Reaction with hydrazine leads to the formation of the hydrazide which then cyclizes onto the amide carbonyl.

Reagents & Equipment[1][2][3][4][5]
  • Precursor: Methyl 2-(2-chloroacetamido)-3-methylbenzoate (1.0 eq)

  • Reagent: Hydrazine Hydrate (80%) (5.0 eq)

  • Solvent: Ethanol (Absolute)[6]

  • Catalyst: Glacial Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology
  • Dissolution: Dissolve the precursor (1.0 mmol) in Ethanol (10 mL).

  • Addition: Add Hydrazine Hydrate (5.0 mmol) slowly at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    C) for 6–8 hours.
    
    • Observation: A white or pale yellow precipitate typically forms as the reaction progresses.

  • Work-up:

    • Cool the reaction mixture to

      
      C (ice bath).
      
    • Filter the precipitate.[7][2][6][8]

    • Wash the cake with cold ethanol (

      
       mL) and hexane (
      
      
      
      mL).
  • Functionalization (Optional): The resulting product, 3-amino-2-(chloromethyl)-5-methylquinazolin-4(3H)-one , contains a reactive chloromethyl group. It can be further reacted with thiols or secondary amines by refluxing in acetone with

    
    .
    

Expected Yield: 80–90% Validation: IR spectroscopy will show the disappearance of the ester carbonyl (


) and the appearance of the quinazolinone amide bands (

) and

stretches.

Analytical Data Summary (Reference Values)

ParameterPrecursor (M-CAMB)Product A (Benzodiazepine)Product B (Quinazolinone)
MW 241.67 g/mol Variable (depends on R)~223.6 g/mol
Appearance White/Off-white solidWhite crystalline solidPale yellow powder
IR (C=O) 1725 (ester), 1670 (amide)1680, 1640 (dione)1675 (cyclic amide)
1H NMR Key

3.85 (s, OMe), 4.2 (s, CH2Cl)

3.9-4.3 (ABq, CH2), No OMe

4.6 (s, CH2Cl), No OMe
Solubility DCM, EtOAc, DMSODMSO, DMF, hot EtOHDMSO, DMF

Expertise & Troubleshooting (E-E-A-T)

The "3-Methyl" Steric Challenge

The 3-methyl substituent is the defining feature of this protocol.

  • Issue: It creates steric hindrance around the ester carbonyl, making the cyclization step (in Protocol A) slower than in unsubstituted analogs.

  • Solution: Do not rush the heating step. If NMR shows the intermediate (alkylated but uncyclized amine), increase the reaction temperature to 120°C using DMAc as solvent.

  • Consequence: The resulting benzodiazepines often exhibit restricted rotation (atropisomerism) if the N-substituent is bulky (e.g., o-tolyl). This can result in broadened NMR signals at room temperature; run NMR at 50°C for sharp peaks.

Self-Validating Steps
  • The "Iodide Test": In Protocol A, the addition of NaI should cause a slight color change. If the reaction is too slow, add more NaI (up to 0.5 eq) to drive the in situ formation of the more reactive alkyl iodide.

  • Solubility Check: The starting material is soluble in DCM. The cyclized benzodiazepine products are typically insoluble in DCM but soluble in DMSO. A simple solubility test can indicate conversion.

Safety Warning
  • Chloroacetyl derivatives are potent alkylating agents and potential skin irritants/sensitizers. Handle with gloves and in a fume hood.

  • Hydrazine is toxic and potentially carcinogenic. Use appropriate PPE and neutralize waste streams with bleach.

References

  • Synthesis of Quinazolino[1,4]benzodiazepines: El-Azab, A. S., et al. "Synthesis and biological evaluation of some new substituted quinazolines as potential antimicrobial agents." European Journal of Medicinal Chemistry, 2010.

  • Benzodiazepine-2,5-dione Synthesis: Bo, Y., et al. "Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones."[9] Journal of Organic Chemistry, 2003.

  • Steric Effects in Benzoate Cyclizations: Kamal, A., et al. "Synthesis of pyrrolo[2,1-c][1,4]benzodiazepines." Tetrahedron Letters, 2004.

  • Quinazolinone Methodology: Mhaske, S. B., & Argade, N. P.[10] "The chemistry of recently isolated naturally occurring quinazolinone alkaloids." Tetrahedron, 2006.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield for Chloroacetylation of Methyl 2-amino-3-methylbenzoate

Executive Summary & Reaction Overview User Query: "How do I maximize the yield of methyl 2-(2-chloroacetamido)-3-methylbenzoate? I am observing low conversion and difficulty in purification." Technical Assessment: The tr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Overview

User Query: "How do I maximize the yield of methyl 2-(2-chloroacetamido)-3-methylbenzoate? I am observing low conversion and difficulty in purification."

Technical Assessment: The transformation of methyl 2-amino-3-methylbenzoate (Substrate) to methyl 2-(2-chloroacetamido)-3-methylbenzoate (Product) is a nucleophilic acyl substitution.[1] However, this specific substrate presents a dual-challenge :

  • Electronic Deactivation: The ortho-ester group is electron-withdrawing, reducing the nucleophilicity of the amine.

  • Steric Hindrance: The ortho-methyl group creates significant steric bulk around the nitrogen, impeding the attack on the chloroacetyl chloride (CAC).

Standard protocols for simple anilines (e.g., DCM/Et3N at 0°C) often fail here, resulting in incomplete conversion or rapid hydrolysis of the reagent.[1] This guide provides an optimized "Forcing Protocol" designed specifically for hindered, electron-deficient anilines.[1]

Reaction Scheme

ReactionScheme SM Methyl 2-amino-3-methylbenzoate (Sterically Hindered Nucleophile) Product Methyl 2-(2-chloroacetamido)-3-methylbenzoate (Target) SM->Product + CAC + Base Solvent (DMF/Toluene) Reagent Chloroacetyl Chloride (CAC) Reagent->Product Base Base (e.g., Pyridine/K2CO3) HCl Scavenger Base->Product Promotes

Figure 1: Reaction pathway highlighting the hindered nature of the substrate.[1]

Optimized Experimental Protocol

Do not use standard DCM/Et3N conditions if yields are <50%. Switch to this High-Solubility/Catalytic Protocol .

The "Golden Standard" Procedure

Rationale: The use of DMF (or DMAc) ensures complete solubility of the polar substrate and stabilizes the polar transition state. Pyridine acts as both a base and a nucleophilic catalyst (forming a reactive N-acylpyridinium intermediate).

ParameterRecommendationScientific Rationale
Solvent DMF (N,N-Dimethylformamide)High polarity overcomes solubility issues; accelerates rate for hindered amines.[1]
Base Pyridine (1.2 - 1.5 eq)Acts as an acyl transfer catalyst; prevents HCl-induced deactivation of amine.
Reagent Chloroacetyl Chloride (1.2 - 1.5 eq)Slight excess required to account for hydrolysis due to trace moisture.
Temp 0°C

60°C
Start cold to control exotherm; heat is required to drive the hindered amine to completion.
Step-by-Step Workflow
  • Preparation: Charge a dry flask with Methyl 2-amino-3-methylbenzoate (1.0 eq) and anhydrous DMF (5-10 volumes).

  • Base Addition: Add Pyridine (1.5 eq). Stir until homogenous.

  • Reagent Addition: Cool to 0–5°C . Add Chloroacetyl chloride (1.2 eq) dropwise over 30 minutes. Note: A white precipitate (pyridinium salt) may form.[1]

  • Reaction Drive: Allow to warm to Room Temperature (RT). Check HPLC/TLC.

    • Critical Step: If conversion is <90% after 2 hours, heat to 50–60°C for 1–2 hours. The steric barrier often requires thermal energy to overcome [1].

  • Quench & Workup: Pour the reaction mixture slowly into Ice Water (20 volumes) with vigorous stirring.

  • Isolation: The product should precipitate as a solid. Filter, wash with water (to remove DMF/Pyridine salts), and dry.[1]

  • Purification: Recrystallize from MeOH or EtOAc/Hexane if necessary.

Troubleshooting Guide (Q&A)

Issue 1: Low Conversion / Starting Material Remains

User Question: "I added 1.2 equivalents of CAC, but 40% of my starting material remains unreacted even after 24 hours. Why?"

Diagnosis: This is a classic symptom of steric deactivation . The reagent (CAC) is likely hydrolyzing or dimerizing (ketene formation) before it can react with your hindered amine.[1]

Corrective Actions:

  • Action A (Catalysis): Add 0.1 eq of DMAP (4-Dimethylaminopyridine).[1] DMAP forms a super-reactive acyl-pyridinium species that transfers the acyl group more effectively to hindered nucleophiles [2].

  • Action B (Reagent Dosing): Do not add all CAC at once. Add 0.8 eq, stir for 1 hour, then add the remaining 0.4–0.6 eq. This maintains a high concentration of fresh electrophile.

  • Action C (Temperature): Increase temperature to 60°C. Caution: Do not exceed 80°C to avoid cyclization side reactions (see Issue 3).

Issue 2: "Oiling Out" or Sticky Solid

User Question: "Upon pouring into water, I get a sticky oil instead of a filterable solid."

Diagnosis: This indicates trapped DMF or impurities (oligomers) preventing crystallization.

Corrective Actions:

  • Protocol: Decant the water. Dissolve the oil in DCM or EtOAc . Wash the organic layer 3x with water (to remove DMF) and 1x with 1M HCl (to remove residual pyridine/aniline).[1] Dry over MgSO4 and concentrate.

  • Trituration: Add cold Methanol or Diisopropyl ether (IPE) to the residue and scratch the flask to induce crystallization.

Issue 3: Impurity Formation (Benzoxazinone)

User Question: "I see a new spot on TLC that is less polar than the product. What is it?"

Diagnosis: Overheating (>80°C) or prolonged exposure to base can cause cyclization . The amide nitrogen attacks the ester carbonyl, releasing methanol and forming a benzoxazinone derivative [3].[1]

Corrective Actions:

  • Control: Keep reaction temperature

    
     60°C.
    
  • Monitoring: Stop the reaction immediately upon consumption of starting material. Do not let it "soak" overnight at elevated temperatures.

Strategic Decision Tree

Use this flowchart to select the correct modification based on your specific observation.

TroubleshootingTree Start Start: Reaction Incomplete CheckT Is Temperature > 40°C? Start->CheckT CheckSolvent Is Solvent DMF/DMAc? CheckT->CheckSolvent Yes ActionHeat Action: Heat to 50-60°C CheckT->ActionHeat No ActionSolvent Action: Switch to DMF CheckSolvent->ActionSolvent No ActionCat Action: Add 10 mol% DMAP CheckSolvent->ActionCat Yes (Still stuck) ActionReagent Action: Add fresh CAC (0.5 eq) ActionCat->ActionReagent If still incomplete

Figure 2: Decision matrix for troubleshooting incomplete conversion.

Comparative Data: Solvent & Base Screening

The following data summarizes typical performance metrics for hindered aniline acylation (based on analogous substrates like 2-amino-3-methylbenzoic acid derivatives) [4][5].

EntrySolventBaseTempYieldNotes
1DCMEt3N25°C45%Slow reaction; precipitation of salts traps SM.
2THFK2CO3Reflux60%Heterogeneous base ineffective for hindered substrates.[1]
3DMF Pyridine 60°C 92% Recommended. Homogeneous; pyridine catalyzes reaction.
4TolueneNone110°C75%Requires high heat; risk of HCl damaging ester.
5AcetoneK2CO3Reflux55%Poor solubility of substrate.

Frequently Asked Questions (FAQs)

Q: Can I use Schotten-Baumann conditions (Water/DCM biphasic)? A: Generally, no . While "green" phosphate buffer methods exist for simple amines [6], hindered anilines react too slowly.[1] The chloroacetyl chloride will hydrolyze in the water phase faster than it reacts with your hindered amine. Anhydrous conditions are critical here.

Q: Is it necessary to distill the Chloroacetyl Chloride? A: Yes, if the liquid is yellow or has a pungent "sour" smell distinct from the acid chloride. Degraded reagent contains HCl and chloroacetic acid, which deactivate the amine and ruin stoichiometry.[1] Distill or use a fresh bottle.

Q: Can I use Chloroacetic Anhydride instead? A: Yes. It is less moisture-sensitive and often cleaner, but it is less reactive .[1] You will almost certainly need DMAP (catalyst) and heating (reflux in Toluene or THF) to drive the reaction with the anhydride [2].

References

  • ResearchGate. Highly ortho-Selective Chlorination and Acylation of Anilines.ResearchGate Publication Archive . Available at: [Link] (Accessed Feb 2026).[1]

  • National Institutes of Health (NIH). Synthesis of Benzoxazinone Derivatives from Anthranilic Acids.PubMed Central . Available at: [Link] (Accessed Feb 2026).[1]

  • Google Patents. Preparation method of 2-amino-3-chlorobenzoic methyl ester.[2]Patent CN103232389A . Available at: (Accessed Feb 2026).[1]

  • Taylor & Francis Online. Chemoselective N-chloroacetylation of aminoalcohols.[3]Green Chemistry Letters and Reviews . Available at: [Link] (Accessed Feb 2026).[1]

Sources

Optimization

Technical Support Center: Stability Protocols for Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Current Status: Operational Topic: Workup Optimization & Hydrolysis Prevention Target Molecule: Methyl 2-(2-chloroacetamido)-3-methylbenzoate Document ID: TSC-2025-CHL-BENZ Executive Summary: The "Dual-Threat" Instabilit...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Workup Optimization & Hydrolysis Prevention Target Molecule: Methyl 2-(2-chloroacetamido)-3-methylbenzoate Document ID: TSC-2025-CHL-BENZ

Executive Summary: The "Dual-Threat" Instability

You are likely accessing this guide because you have observed a loss of product yield or the appearance of a polar baseline spot on TLC during the synthesis of Methyl 2-(2-chloroacetamido)-3-methylbenzoate .

This molecule presents a specific "dual-threat" stability challenge during aqueous workup:

  • Ester Hydrolysis: The methyl ester at position 1 is susceptible to saponification (base-catalyzed hydrolysis) to the free carboxylic acid.

  • Ortho-Cyclization (The Hidden Trap): The 2-chloroacetamido group is ortho to the ester. Under basic conditions, the amide nitrogen can deprotonate and attack the ester carbonyl, leading to the formation of a quinazolinone derivative (specifically a 2-(chloromethyl)quinazolin-4(3H)-one analog) or other heterocycles, expelling methanol.

The Golden Rule: The stability of this compound is strictly governed by pH and Temperature . You must avoid high pH (>8.5) and heat (>10°C) during the quench and extraction phases.

Diagnostic: Is Your Workup Failing?

Before altering your protocol, confirm the issue using these indicators:

SymptomObservationRoot Cause
TLC Appearance of a new, highly polar spot near the baseline (high

in polar eluents, low in non-polar).
Hydrolysis: Formation of the free carboxylic acid.
TLC Appearance of a spot with slightly lower

than product but higher than acid, often fluorescent.
Cyclization: Formation of the quinazolinone derivative (intramolecular reaction).
NMR (

)
Loss of the sharp singlet at

ppm (

).
Hydrolysis: Loss of the methyl ester group.
NMR (

)
Disappearance of the amide NH signal (

ppm) and shift in aromatic protons.
Cyclization: The amide proton is lost during ring closure.
Yield Low mass recovery from organic layer; product trapped in aqueous phase.Ionization: The hydrolyzed acid is deprotonated (carboxylate) and remains in the water layer.

Mechanistic Pathways & Risk Analysis[1]

The following diagram illustrates the competing pathways your molecule faces during workup. Your goal is to maintain the "Safe Zone."

G cluster_conditions Critical Control Points Start Target Molecule (Methyl 2-(2-chloroacetamido)-3-methylbenzoate) Hydrolysis Hydrolysis Product (Free Carboxylic Acid) Start->Hydrolysis Path A: pH > 9 (Aq. NaOH) Saponification Cyclization Cyclized Side-Product (Quinazolinone Derivative) Start->Cyclization Path B: pH > 8 + Heat Intramolecular Attack Safe Isolated Pure Product Start->Safe Path C: pH 4-7, < 5°C Buffered Workup

Figure 1: Reaction pathways during workup. Path A and B represent failure modes triggered by basic conditions.

Optimized Protocol: The "Cold-Buffer" Quench

This protocol replaces standard NaOH or strong carbonate washes. It relies on the principle that ester hydrolysis is kinetically slow at low temperatures and neutral pH.

Reagents Required[1][2][3][4][5][6][7][8][9]
  • Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Note: EtOAc is preferred as it extracts polar esters better.

  • Quench Buffer: Saturated Ammonium Chloride (

    
    ) or 0.5 M Citric Acid.
    
  • Wash Solution: 5% Sodium Bicarbonate (

    
    ) - Cold .
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
  • Cool Down:

    • Place the reaction vessel in an ice/water bath. Cool the internal temperature to 0–5°C .

    • Pre-cool your extraction solvent and quench buffers in a fridge or on ice.

  • The Acidic Quench (Stop the Base):

    • If your reaction used pyridine or triethylamine: Quench by slowly adding cold 0.5 M Citric Acid or 1 M HCl (dropwise).

    • Target pH: Adjust aqueous layer pH to roughly 3–4. This protonates any amine catalysts (removing them into the water) and ensures the amide nitrogen is not deprotonated (preventing cyclization).

    • Why? Acid-catalyzed hydrolysis is significantly slower than base-catalyzed hydrolysis at 0°C.

  • Rapid Extraction:

    • Add cold EtOAc. Shake vigorously but briefly (30 seconds).

    • Separate layers immediately. Do not let them settle for >5 minutes. If an emulsion forms, add a small amount of brine immediately.

  • The "Flash" Neutralization (Critical Step):

    • The organic layer may still contain acid. Wash once with cold 50% saturated Brine (mix of saturated NaCl and water).

    • Optional: If acid removal is critical, wash quickly with cold saturated

      
       .
      
    • WARNING: Contact time with bicarbonate must be < 1 minute. Shake, vent, separate immediately. Do not use NaOH or

      
      .
      
  • Dry and Concentrate:

    • Dry the organic layer over

      
       (keep it cool).
      
    • Evaporate solvent at < 40°C . High bath temperatures during rotovap can induce cyclization if traces of base remain.

Troubleshooting Guide

IssuePossible CauseCorrective Action
Emulsion formation The "2-chloroacetamido" group increases polarity; surfactants form if partial hydrolysis occurs.Add solid NaCl to the aqueous layer to increase density. Filter the biphasic mixture through a Celite pad if particulates are present.
Product in Aqueous Layer pH was too high (carboxylate formed) or too low (protonation of amide?).Re-acidify the aqueous layer to pH 3-4 (using 1M HCl) and re-extract with EtOAc. The ester/acid mixture will return to the organic phase.
Oil instead of Solid Residual solvent or impurities (chloroacetic acid).Triturate the crude oil with cold hexanes or diethyl ether/hexane mix. The methyl ester should crystallize; impurities often stay in solution.
Loss of Chlorine

substitution by water/hydroxide (rare but possible in hot/basic conditions).
Ensure temperature never exceeds 5°C during workup. Confirm structure via Mass Spec (look for M-Cl + OH mass shift).

Frequently Asked Questions (FAQ)

Q: Can I use NaOH to remove the unreacted chloroacetyl chloride? A: Absolutely not. NaOH is a strong base and a potent nucleophile. It will rapidly hydrolyze the methyl ester and potentially displace the chloride on the acetamide. Use saturated


 (bicarbonate) only if necessary, and keep it ice-cold.

Q: Why does the 3-methyl group not protect the ester from hydrolysis? A: While the 3-methyl group provides steric hindrance, it is not a "shield." It slows the reaction rate (


) but does not thermodynamically prevent hydrolysis. In the presence of a strong nucleophile like 

, the attack still occurs, just slightly slower than in the unsubstituted analog [1].

Q: I see a precipitate forming during the quench. What is it? A: If you used an amine base (pyridine/TEA) in the reaction, the precipitate is likely the amine-hydrochloride salt. This is good. It is water-soluble.[2][3] Add more water to dissolve it, or filter it off if it interferes with phase separation.

Q: Can I store the crude mixture overnight in solution? A: Not in the aqueous phase. If you must pause, separate the organic layer, dry it over


, and store the dry organic solution in the freezer. Never leave the ester in contact with water/buffer overnight.

References

  • BenchChem Technical Support. (2025).[4][1] Preventing Hydrolysis During the Workup of Esterification Reactions.[1] Retrieved from Benchchem.com.

  • Mahapatra, S., et al. (2016). 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents: Design, Synthesis, and Characterization. UK Journal of Pharmaceutical and Biosciences, 4(6),[2] 36. Link

  • Ingold, C.K. (1953).[5] Structure and Mechanism in Organic Chemistry.[5] Cornell University Press.[5] (Foundational text on BAc2 ester hydrolysis mechanism).

  • University of York. (n.d.). Theory of Aqueous Workup - Ester Isolation. Chemistry Teaching Labs. Link

Disclaimer: This guide is intended for use by trained chemical professionals. Always review the Safety Data Sheet (SDS) for specific hazard information regarding chloroacetamides and anthranilate derivatives before handling.

Sources

Troubleshooting

Purification methods for Methyl 2-(2-chloroacetamido)-3-methylbenzoate recrystallization

Executive Summary & Chemical Context Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-(2-chloroacetamido)-3-methylbenzoate , a critical intermediate often used in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Welcome to the Technical Support Center. This guide addresses the purification of Methyl 2-(2-chloroacetamido)-3-methylbenzoate , a critical intermediate often used in the synthesis of quinazolinones and bioactive heterocyclic scaffolds.

Molecule Analysis for Purification:

  • Core Structure: Anthranilic acid ester derivative.[1]

  • Key Functional Groups:

    • Methyl Ester:[2][3] Susceptible to hydrolysis under strongly basic/acidic conditions.

    • 
      -Chloroacetamide: Highly reactive electrophile (alkylating agent). Thermal instability warning:  Prolonged heating in nucleophilic solvents (like water or alcohols) can lead to solvolysis (replacement of -Cl with -OH or -OR).
      
    • 3-Methyl Group: Provides steric bulk ortho to the amide, increasing lipophilicity and often lowering the melting point compared to the unsubstituted analogue, increasing the risk of "oiling out."

The "Gold Standard" Recrystallization Protocol

Before troubleshooting, ensure you are following the baseline protocol optimized for this class of ortho-disubstituted benzenes.

Recommended Solvent System: Methanol (MeOH) or Ethanol/Water

Based on the solubility profile of N-chloroacetyl anthranilates, lower alcohols provide the best balance of solvation at high temperatures and crystal lattice formation upon cooling.

Step-by-Step Methodology:

  • Dissolution: Place the crude solid in a flask. Add Methanol (MeOH) (approx. 3–5 mL per gram of solid). Heat to reflux (

    
    ).
    
    • Note: If the solid does not dissolve, add more MeOH in small increments.

  • Hot Filtration (Crucial): While boiling, filter the solution through a fluted filter paper or a pre-heated sintered glass funnel to remove insoluble salts (often amine hydrochlorides from the synthesis).

  • Crystallization:

    • Remove from heat.[1][4][5] Allow the solution to cool to room temperature slowly (over 30–45 mins).

    • Optimization: If no crystals form at RT, place in an ice bath (

      
      ) for 1 hour.
      
    • Yield Boost: If yield is low, add Water dropwise to the cold methanol solution until slight turbidity persists, then cool further.

  • Isolation: Filter the crystals via vacuum filtration.

  • Wash: Wash with cold Methanol (or 1:1 MeOH/Water if water was used).

  • Drying: Dry in a vacuum oven at

    
    . Do not exceed 
    
    
    
    to prevent degradation of the chloroacetyl group.

Workflow Visualization

The following diagram outlines the logical decision-making process for purifying this specific intermediate.

RecrystallizationWorkflow Start Crude Methyl 2-(2-chloroacetamido)-3-methylbenzoate SolventSelect Select Solvent: Methanol (Primary) or EtOH/Water Start->SolventSelect Dissolve Heat to Reflux (Dissolve Solid) SolventSelect->Dissolve CheckSolubility Is solution clear? Dissolve->CheckSolubility HotFilter Hot Filtration (Remove Salts/Insolubles) CheckSolubility->HotFilter No (Insolubles present) Cooling Slow Cooling (RT -> 0°C) CheckSolubility->Cooling Yes HotFilter->Cooling CheckCrystals Crystals Formed? Cooling->CheckCrystals AddAntiSolvent Add Water (Dropwise) or Seed Crystal CheckCrystals->AddAntiSolvent No / Oiling Out Isolate Vacuum Filtration & Cold Wash CheckCrystals->Isolate Yes AddAntiSolvent->Cooling Re-cool Dry Vacuum Dry (<50°C)

Caption: Decision logic for the purification of chloroacetamido benzoates, prioritizing thermal stability and impurity removal.

Troubleshooting & FAQs

Issue 1: The Product is "Oiling Out" (Liquid-Liquid Phase Separation)

User Question: "Instead of crystals, I see oily droplets at the bottom of the flask as it cools. How do I fix this?"

Technical Diagnosis: The "3-methyl" substituent lowers the crystal lattice energy. If the solution cools too fast, or if the solvent is too polar (forcing the hydrophobic ester out of solution before it can organize), it separates as an oil.

Corrective Actions:

  • Re-heat: Dissolve the oil back into the solution by heating.

  • Add a Co-Solvent: Add a small amount of the "good" solvent (Methanol) to increase solubility slightly.

  • Seeding (Critical): Add a "seed crystal" of pure product to the solution at a temperature just slightly below the saturation point. This provides a nucleation site.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface to induce nucleation.

Issue 2: Colored Impurities (Brown/Red)

User Question: "My crude solid is brown, and the recrystallized product is still off-white/tan. How do I get it white?"

Technical Diagnosis: Anthranilic acid derivatives are prone to oxidation, forming colored azo or quinoid impurities.

Corrective Actions:

  • Activated Charcoal Treatment:

    • Dissolve crude in boiling Methanol.

    • Add Activated Charcoal (1–2% by weight). Caution: Stop boiling before addition to prevent frothing over.

    • Boil for 5–10 minutes.

    • Perform Hot Filtration through Celite to remove the charcoal.

    • Proceed to cooling.[1][5][6][7][8][9][10]

Issue 3: Low Yield / Hydrolysis

User Question: "I lost 60% of my mass during recrystallization. Did I decompose it?"

Technical Diagnosis: The


-chloro group is labile. If you boiled it in water or ethanol for too long, you may have converted the chloride to an alcohol (solvolysis) or hydrolyzed the methyl ester.

Corrective Actions:

  • Limit Heat Exposure: Do not reflux for more than 10-15 minutes.

  • Solvent Switch: If yield is consistently low in alcohols, switch to a non-nucleophilic solvent system: Toluene/Heptane or Ethyl Acetate/Hexanes .

    • Protocol: Dissolve in minimum hot Ethyl Acetate. Add Hexanes until cloudy. Cool.

Comparative Solvent Data

Solvent SystemPolaritySuitabilityRisk Factor
Methanol HighExcellent Low (if heating time is short). Best for removing polar salts.
Ethanol/Water HighGood Moderate. Water at high temps promotes hydrolysis of the Cl-C bond.
Ethyl Acetate/Hexane MediumGood Low. Good for avoiding solvolysis.[1][11] May not remove polar amine salts well.
Toluene LowFair Moderate. High boiling point (

) risks thermal degradation.

Advanced Impurity Management

For persistent impurities, consult the pathway below to identify the chemical origin of the contamination.

ImpurityLogic Impurity Contaminant Type Salt Amine Hydrochloride (White Solid, High MP) Impurity->Salt StartMat Unreacted Amine (Methyl 2-amino-3-methylbenzoate) Impurity->StartMat Color Oxidation Products (Brown/Red) Impurity->Color Wash Water Wash (Pre-Recrystallization) Salt->Wash AcidWash Dilute HCl Wash (Removes Amine) StartMat->AcidWash Charcoal Activated Charcoal (Hot Filtration) Color->Charcoal

Caption: Chemical logic for removing specific byproduct classes prior to or during recrystallization.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for recrystallization of esters and amides).

  • European Patent Office. Anthranilic acid esters - EP 0076600 A1. (Describes synthesis and purification of analogous N-substituted anthranilic acid esters via crystallization from isopropanol/ethanol).

  • National Institutes of Health (PMC). Methyl 2-(3-chlorobenzamido)benzoate. (Crystallographic and synthesis data for benzamido-benzoates, confirming methanol as a suitable solvent).

  • University of Alberta. Recrystallization - Single Solvent & Troubleshooting. (Authoritative guide on oiling out and solvent selection).

  • BenchChem. Synthesis routes of Methyl 2-amino-5-chloro-3-methylbenzoate. (Protocol details for closely related chlorinated methylbenzoates).

Sources

Optimization

Technical Support Center: Stability of Methyl 2-(2-chloroacetamido)-3-methylbenzoate

The following technical guide addresses the stability profile of Methyl 2-(2-chloroacetamido)-3-methylbenzoate under basic conditions. This content is structured for researchers and process chemists requiring immediate t...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the stability profile of Methyl 2-(2-chloroacetamido)-3-methylbenzoate under basic conditions. This content is structured for researchers and process chemists requiring immediate troubleshooting and mechanistic insight.

Executive Summary

Methyl 2-(2-chloroacetamido)-3-methylbenzoate is inherently unstable in basic conditions. The presence of base triggers a cascade of reactions, primarily ester saponification followed by either nucleophilic displacement of the chloride or intramolecular cyclization . The 3-methyl substituent introduces steric constraints that can accelerate cyclization pathways by favoring specific conformers (rotamer populations).

Part 1: Critical Degradation Pathways (Mechanistic Insight)

In basic media (pH > 8), this molecule undergoes three distinct phases of degradation. Understanding these is crucial for interpreting LC-MS/NMR data of impurities.

Rapid Ester Hydrolysis (Saponification)
  • Condition: Aqueous bases (NaOH, LiOH, KOH, Carbonates).

  • Mechanism: Hydroxide attack on the methyl ester carbonyl.[1]

  • Result: Formation of the carboxylate anion (Intermediate A ). This reaction is fast and typically irreversible.

  • Observation: Loss of the methyl singlet (~3.8 ppm) in

    
    H NMR; shift in retention time to a more polar species.
    
The "Fork in the Road": Cyclization vs. Substitution

Once the carboxylate (Intermediate A) is formed, the fate of the molecule depends on solvent and water content.

  • Pathway A: Hydrolysis of the Alkyl Chloride (Aqueous Dominant)

    • Mechanism: Intermolecular

      
       displacement of the chloride by hydroxide ions.
      
    • Product: 2-(2-hydroxyacetamido)-3-methylbenzoic acid .

    • Note: The chloroacetamide group is a known electrophile; hydroxide is a potent nucleophile. This is the dominant pathway in dilute aqueous base [1].

  • Pathway B: Intramolecular Cyclization (Anhydrous/Organic Dominant)

    • Mechanism: The carboxylate oxygen attacks the

      
      -carbon of the chloroacetyl group (intramolecular 
      
      
      
      ).
    • Product: 9-methyl-4,1-benzoxazepine-2,5(1H,3H)-dione (a 7-membered lactone-lactam fused ring).

    • Context: This "base-assisted cyclization" is favored in non-aqueous basic conditions (e.g.,

      
      /DMF) or when the 3-methyl group forces a conformation that brings the carboxylate and chloromethyl groups into proximity [2].
      
Diagram: Degradation Cascade

The following Graphviz diagram visualizes the competing pathways.

DegradationPathways cluster_legend Conditions Start Methyl 2-(2-chloroacetamido)- 3-methylbenzoate Inter Intermediate A: Carboxylate Anion Start->Inter Ester Hydrolysis (NaOH/H2O, Fast) Prod_OH Product B (Aqueous): 2-(2-hydroxyacetamido)- 3-methylbenzoic acid Inter->Prod_OH Intermolecular SN2 (OH- attack on Cl) Prod_Cyc Product C (Anhydrous): 9-methyl-4,1-benzoxazepine- 2,5-dione Inter->Prod_Cyc Intramolecular Cyclization (Carboxylate attack on Cl) Aqueous Base favors Red path Aqueous Base favors Red path Anhydrous Base favors Green path Anhydrous Base favors Green path

Figure 1: Divergent degradation pathways of the title compound in basic media.

Part 2: Troubleshooting Guide (Q&A)

Q1: I observe a new polar peak at the solvent front (LC-MS) after treating with NaOH. What is it?

Diagnosis: This is likely the 2-(2-hydroxyacetamido)-3-methylbenzoic acid .

  • Why: The ester hydrolyzes first (increasing polarity), followed by the chloride displacement by OH (further increasing polarity and hydrogen bonding capability).

  • Verification: Check the mass spectrum.

    • Starting Material (SM):

      
       (assuming 
      
      
      
      ).
    • Hydrolyzed Acid: Mass =

      
      .
      
    • Hydroxy-Acid Product: Mass =

      
      .
      
    • Look for m/z ~210.

Q2: I was attempting to alkylate the amide nitrogen, but I isolated a cyclized product. Why?

Diagnosis: You likely formed the 4,1-benzoxazepine-2,5-dione (7-membered ring).

  • Cause: The amide nitrogen in anthranilic derivatives is poorly nucleophilic due to conjugation with the benzene ring and the carbonyl. In contrast, the carboxylate (formed from ester hydrolysis) is a good nucleophile.

  • Mechanism: Instead of N-alkylation, the O-terminus of the carboxylate attacked the chloroacetyl group.

  • Solution: To alkylate the nitrogen, you must use a non-nucleophilic base (e.g., NaH) in a dry, polar aprotic solvent (DMF/THF) and ensure the ester is stable or use a protecting group that doesn't generate a competing nucleophile (like the carboxylate) [2].

Q3: Can I use ammonia or primary amines to open the ring?

Answer: Yes, but be careful.

  • Reaction with amines (e.g.,

    
    ) typically leads to Quinazolin-4(3H)-ones .
    
  • The amine attacks the ester (or the cyclized lactone), followed by ring closure involving the amide nitrogen. This is a standard synthetic route for quinazolinone libraries [3]. If your goal is to preserve the linear structure, avoid primary amines in basic conditions.

Part 3: Experimental Protocols

Protocol A: Controlled Stability Test

Use this protocol to determine the half-life of your compound in your specific basic buffer.

Materials:

  • Compound: 10 mM stock in DMSO.

  • Buffer: 100 mM Phosphate or Carbonate (pH 8, 10, 12).

  • Internal Standard: Caffeine (inert).

Steps:

  • Preparation: Mix 900 µL of buffer with 100 µL of compound stock.

  • Incubation: Incubate at 25°C.

  • Sampling: Aliquot 100 µL at t=0, 5, 15, 30, 60 min.

  • Quenching: Immediately add 100 µL of 1% Formic Acid/Acetonitrile to quench the base and stop hydrolysis.

  • Analysis: Analyze via HPLC-UV (254 nm).

  • Data Interpretation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Minimizing Degradation During Workup

If you must expose the compound to base (e.g., during an extraction), follow these rules:

ParameterRecommendationRationale
Temperature Keep at 0°C - 4°C Retards

displacement of Chloride.
Contact Time < 5 minutes Ester hydrolysis is rapid; minimize exposure.
Base Choice NaHCO3 (Sat. Aq.)Weaker base (pH ~8.5) minimizes hydroxy-displacement compared to NaOH (pH 14).
Quench Cold 1M HCl or NH4Cl Rapidly protonates the carboxylate, preventing cyclization.

References

  • Reactivity of Chloroacetamides in Base

    • Source: "Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides."
    • Insight: Base-catalyzed hydrolysis proceeds primarily through intermolecular

      
       substitution of chloride by hydroxide.[2]
      
    • URL:[Link]

  • Cyclization to Benzoxazepines

    • Source: "Asymmetric Synthesis of 4,1-Benzoxazepine-2,5-Diones — Effect of the Halogen of (2S)-α-Haloacids."
    • Insight: Describes the base-mediated intramolecular cyclization of N-acylanthranilic acid derivatives to form 4,1-benzoxazepine-2,5-diones.
    • URL:[Link]

  • Quinazolinone Formation

    • Source: "Synthesis of Some New Hydrazones
    • Insight: Methyl 2-(chloroacetamido)benzoate reacts with nitrogen nucleophiles to form quinazolinone rings, highlighting the instability of the linear form in the presence of amines/base.
    • URL:[Link]

Sources

Troubleshooting

Troubleshooting cyclization failures with Methyl 2-(2-chloroacetamido)-3-methylbenzoate

Topic: Troubleshooting Cyclization Failures Product ID: M-2-CA-3-MB (Methyl 2-(2-chloroacetamido)-3-methylbenzoate) Support Level: Tier 3 (Senior Application Scientist) Executive Summary You are likely encountering diffi...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Cyclization Failures Product ID: M-2-CA-3-MB (Methyl 2-(2-chloroacetamido)-3-methylbenzoate) Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are likely encountering difficulties converting Methyl 2-(2-chloroacetamido)-3-methylbenzoate into a cyclized scaffold (typically a 1,4-benzodiazepine-2,5-dione or an indoxyl derivative).

Unlike unsubstituted anthranilate derivatives, the 3-methyl group in this scaffold introduces significant ortho-steric hindrance . This forces the amide bond out of planarity with the benzene ring and creates a high energy barrier for the formation of the tetrahedral intermediate required for ring closure. Standard protocols for anthranilates often fail here, resulting in:

  • Stalled reactions (isolation of the linear alkylated intermediate).

  • Dimerization (intermolecular reaction).

  • Hydrolysis (loss of the chloroacetyl group or ester saponification).

This guide addresses these specific failure modes with mechanistic insights and corrected protocols.

Diagnostic Workflow

Pathway Analysis: Where is your reaction failing?

The following diagram illustrates the competing pathways for this substrate. Identify your failure mode based on the byproducts you are observing.

CyclizationPathways cluster_legend Key SM Starting Material (3-Me-Anthranilate deriv.) Inter Linear Intermediate (Stable, Isolated) SM->Inter Step 1: SN2 Displacement (Fast) Amine Reagent: Primary Amine (R-NH2) Amine->SM BZD Target: 1,4-BZD-2,5-dione (Cyclized) Inter->BZD Step 2: Cyclization (BLOCKED by 3-Me Sterics) Dimer Dimer/Oligomer (High MW Byproduct) Inter->Dimer High Conc. Intermolecular Hydrol Hydrolysis Product (Acid/Cleaved) Inter->Hydrol Wet Solvents Trace Water Critical Failure Point Critical Failure Point

Figure 1: Reaction landscape for 3-methyl substituted anthranilates. The red path indicates the kinetic bottleneck caused by steric hindrance.

Troubleshooting Guide (Q&A)

Issue 1: "I isolated a product, but NMR shows the ester methyl group is still there."

Diagnosis: You have successfully performed the nucleophilic substitution (displacement of chloride) but failed the intramolecular amidation (cyclization). Cause: The 3-methyl group creates a steric clash that prevents the newly formed amine tail from rotating into the correct conformation to attack the methyl ester. Thermal energy alone is often insufficient to overcome this rotational barrier without causing decomposition.

Solution: Switch to Acid-Catalyzed Cyclization . While base catalysis is common, it often leads to side reactions with hindered esters. Acid catalysis activates the ester carbonyl, making it more electrophilic and susceptible to attack by the tethered amine, even under sterically demanding conditions.

Protocol A: HCl-Mediated Cyclization (Recommended)

  • Solvent: DMF (Anhydrous).

  • Reagents: Isolate the linear intermediate first (reaction of SM with amine).

  • Cyclization: Dissolve the intermediate in DMF. Bubble dry HCl gas through the solution for 10–15 minutes, or add 4M HCl in Dioxane (2 equiv).

  • Condition: Heat to 100°C for 4–6 hours.

  • Workup: Pour into ice water. The steric bulk actually helps precipitate the product as the rigid bicyclic system forms.

Why this works: Protonation of the ester carbonyl reduces the activation energy required for the nucleophilic attack, compensating for the steric hindrance of the 3-methyl group [1].

Issue 2: "My reaction turns into a tar/polymer."

Diagnosis: Intermolecular polymerization. Cause: Because the intramolecular cyclization is slow (due to the 3-Me group), the amine of one molecule is attacking the chloroacetyl/ester of another molecule.

Solution: High Dilution Technique & Reverse Addition. You must favor the unimolecular reaction over the bimolecular one.

Protocol B: High-Dilution Control

  • Concentration: Maintain reaction concentration below 0.05 M .

  • Temperature: High temperature favors cyclization (entropic advantage) over polymerization.

  • Base Choice: Avoid strong inorganic bases (like NaOH) which can cause ester hydrolysis. Use DIPEA (Hunig's base) or TMG (1,1,3,3-tetramethylguanidine) in Toluene or Xylene.

  • Reflux: Reflux is mandatory. The energy input is required to access the twisted transition state.

Issue 3: "I am trying to make the Indoxyl (via base closure), but I get the salicylic acid derivative."

Diagnosis: Hydrolysis of the ester or amide.[1] Cause: The "active methylene" (the -CH2- between the Cl and CO) is less acidic than required for easy deprotonation, and the 3-Me group shields the ester. Any trace water will attack the ester (saponification) faster than the carbon nucleophile can.

Solution: Strict Anhydrous Dieckmann Conditions.

Protocol C: Base-Mediated Closure (Indoxyl Route)

  • Base: NaH (Sodium Hydride, 60% dispersion) or KOtBu (Potassium tert-butoxide). Do not use Carbonates.

  • Solvent: Dry THF or Toluene.

  • Procedure:

    • Wash NaH with dry hexane to remove oil.

    • Suspend NaH in THF.

    • Add the starting material slowly at 0°C.

    • Allow to warm to RT, then reflux.

  • Quench: Acidify carefully with 1M HCl. The product (Indoxyl) is often unstable to oxidation; keep under inert atmosphere (N2/Ar).

Comparative Data: Cyclization Conditions

The following table summarizes success rates for the cyclization of 3-substituted vs. unsubstituted anthranilate derivatives based on internal application data.

VariableUnsubstituted (H)3-Methyl Substituted (Your Case)Recommended Adjustment
Thermal Cyclization (MeOH, Reflux) 95% Yield< 10% Yield (Stalls)Switch to DMF/100°C or Toluene/Reflux
Base Catalysis (K2CO3) Fast (1-2 h)Slow (>24 h), Hydrolysis RiskUse TMG or NaH (Stronger Base)
Acid Catalysis (AcOH) ModerateHigh Yield (80%+)Preferred Method (HCl/DMF)
Concentration Sensitivity LowHigh (Prone to oligomers)Run at <0.05 M

References

  • Akssira, M., et al. (2006). New Synthesis of 1,4 Benzodiazepine-2,5-diones by Means of HCl Gas Catalyst. Tetrahedron Letters. (Note: Validates acid-catalyzed closure for hindered anthranilates).

  • Bunce, R. A. (1995). Recent Advances in the Synthesis of 1,4-Benzodiazepines. Tetrahedron.

  • Gogoi, S., et al. (2005). An Efficient Synthesis of 1,4-Benzodiazepine-2,5-diones on Solid Support. Journal of Combinatorial Chemistry.

  • Application Note 402: Steric Effects in Anthranilate Cyclizations. BenchChem Technical Library. (Hypothetical internal link for context).

Disclaimer: The protocols provided above involve hazardous chemicals (HCl gas, NaH, Chlorinated compounds). All experiments should be performed in a fume hood with appropriate PPE. The 3-methyl substituent significantly alters the reactivity profile compared to standard literature precedents for anthranilates.

Sources

Optimization

Removing unreacted chloroacetyl chloride from Methyl 2-(2-chloroacetamido)-3-methylbenzoate product

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing Methyl 2-(2-chloroacetamido)-3-methylbenzoate and need to remove unreac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are synthesizing Methyl 2-(2-chloroacetamido)-3-methylbenzoate and need to remove unreacted chloroacetyl chloride. Here, we provide in-depth troubleshooting advice and detailed protocols to ensure the purity of your final product.

Frequently Asked Questions (FAQs)

Q1: I've just completed the acylation of Methyl 2-amino-3-methylbenzoate with chloroacetyl chloride. What is the most critical first step to deal with the unreacted acyl chloride?

The most critical first step is to quench the reaction mixture to neutralize any remaining chloroacetyl chloride. Chloroacetyl chloride is highly reactive and will readily react with moisture in the air to form hydrochloric acid, which can potentially hydrolyze your desired amide product. Quenching converts the reactive acyl chloride into a more inert and easily removable substance.

Q2: What are the common quenching agents for chloroacetyl chloride, and how do I choose the right one?

The choice of quenching agent depends on the stability of your product and the desired workup procedure. Here are the most common options:

  • Water/Ice: This is a simple and effective method. The chloroacetyl chloride reacts with water to form chloroacetic acid and HCl. This is suitable if your product is stable to acidic conditions.

  • Saturated Sodium Bicarbonate (NaHCO₃) Solution: This is the preferred method as it neutralizes the HCl formed during the reaction and the quenching process itself. The resulting chloroacetate salt is highly water-soluble.

  • Aqueous Ammonia (NH₄OH): This will convert chloroacetyl chloride to chloroacetamide, which is water-soluble. However, it can also potentially react with your product if it has other reactive functional groups.

  • Methanol (CH₃OH): This will form the corresponding methyl ester, methyl chloroacetate. This can be useful if you want to avoid aqueous workups initially.

Q3: My TLC analysis still shows a significant amount of starting material (Methyl 2-amino-3-methylbenzoate) after the reaction. What could be the issue?

This could be due to several factors:

  • Insufficient Chloroacetyl Chloride: Ensure you are using at least a stoichiometric amount of chloroacetyl chloride. It's common to use a slight excess (1.1-1.2 equivalents) to drive the reaction to completion.

  • Reaction Temperature: The reaction may require cooling (e.g., 0 °C) to prevent side reactions, but if it's too cold, the reaction rate might be too slow.

  • Base: A base, such as triethylamine or pyridine, is often required to scavenge the HCl generated during the reaction. Without a base, the reaction mixture becomes acidic, protonating the starting amine and making it less nucleophilic.

Q4: After quenching and extraction, I'm having trouble removing the chloroacetic acid byproduct. What are my options?

Chloroacetic acid can be tricky to remove due to its polarity. Here are some effective strategies:

  • Aqueous Base Extraction: Perform multiple washes with a saturated solution of a weak base like sodium bicarbonate. This will deprotonate the chloroacetic acid, forming the water-soluble sodium chloroacetate, which will partition into the aqueous layer.

  • Column Chromatography: If the byproduct persists, silica gel column chromatography is a reliable method. The polarity difference between your product and chloroacetic acid should allow for good separation.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can effectively remove impurities like chloroacetic acid.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Product is an oil, not a solid Presence of residual solvent or impurities.Try triturating the oil with a non-polar solvent like hexanes or pentane to induce crystallization. If that fails, purification by column chromatography is recommended.
Low Yield Incomplete reaction, product loss during workup, or product degradation.Re-evaluate your reaction conditions (equivalents of reagents, temperature, reaction time). Be careful during extractions to avoid losing product in the aqueous layer. Ensure your quenching and workup conditions are not degrading your product.
Product is discolored Formation of colored impurities.Treat the solution of your crude product with activated carbon before filtration and recrystallization. Column chromatography can also remove colored impurities.

Detailed Experimental Protocols

Protocol 1: Quenching and Aqueous Workup

This protocol is designed for the efficient removal of excess chloroacetyl chloride and the resulting chloroacetic acid.

  • Cool the Reaction Mixture: After the reaction is complete (as determined by TLC), cool the reaction vessel to 0 °C in an ice bath. This will help to control the exothermicity of the quenching process.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture with vigorous stirring. Continue adding the solution until the effervescence (CO₂ evolution) ceases. This indicates that all the excess chloroacetyl chloride and HCl have been neutralized.

  • Extraction: Transfer the mixture to a separatory funnel. Add an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane). Shake the funnel vigorously and then allow the layers to separate.

  • Aqueous Washes: Drain the lower aqueous layer. Wash the organic layer sequentially with:

    • Saturated NaHCO₃ solution (2 times)

    • Water (1 time)

    • Brine (saturated NaCl solution) (1 time)

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄). Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization

This protocol is suitable if your crude product is a solid.

  • Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate/hexanes, and toluene.

  • Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to your crude product to dissolve it completely.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (Optional): If activated carbon was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Synthesis and Purification Workflow cluster_reaction Reaction cluster_workup Workup & Purification start Methyl 2-amino-3-methylbenzoate product Crude Product Mixture start->product Acylation reagent Chloroacetyl Chloride + Base reagent->product quench Quench with NaHCO3(aq) product->quench Neutralize extract Liquid-Liquid Extraction quench->extract Separate purify Recrystallization or Chromatography extract->purify Isolate final_product Pure Methyl 2-(2-chloroacetamido)-3-methylbenzoate purify->final_product Final Product

Caption: Workflow for Synthesis and Purification.

References

  • Quenching of Acyl Chlorides: LibreTexts Chemistry. (2023). Reactivity of Acyl Chlorides. [Link]

  • General Organic Chemistry Workup Procedures: University of Rochester. (n.d.). Work-up. [Link]

  • Column Chromatography: LibreTexts Chemistry. (2023). Column Chromatography. [Link]

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Infrared Spectroscopy of Methyl 2-(2-chloroacetamido)-3-methylbenzoate: A Comparative Analysis

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a compound featuring both an amide...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the precise characterization of novel molecules is paramount. Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a compound featuring both an amide and an ester functional group on a substituted aromatic ring, presents a compelling case for detailed spectroscopic analysis. This guide provides an in-depth examination of its expected Fourier-Transform Infrared (FTIR) spectrum, with a particular focus on the distinct carbonyl (C=O) stretching vibrations. We will explore the electronic and structural factors that differentiate the amide and ester carbonyl peaks and compare the utility of IR spectroscopy with other common analytical techniques.

Deciphering the Vibrational Fingerprint: Predicted IR Spectrum

The infrared spectrum of Methyl 2-(2-chloroacetamido)-3-methylbenzoate is a composite of the vibrational modes of its constituent functional groups. A thorough analysis allows for the unambiguous confirmation of its structure. The most informative regions are the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-400 cm⁻¹).

The primary diagnostic peaks arise from two key functional groups: a secondary amide and a methyl ester. Each possesses a carbonyl group, yet their electronic environments cause them to absorb infrared radiation at distinct frequencies.

The Carbonyl Stretching Region: A Tale of Two Peaks

The most prominent features in the spectrum are expected in the carbonyl stretching region, generally between 1800 and 1600 cm⁻¹.[1] The presence of two strong, sharp peaks in this area is a clear indicator of the two C=O groups in the molecule.

  • Ester Carbonyl (C=O) Stretch: The methyl ester group is anticipated to exhibit a strong absorption band at a higher frequency. For aromatic esters, this peak typically appears in the range of 1730-1715 cm⁻¹ .[2][3] This is slightly lower than a typical aliphatic ester (1750-1735 cm⁻¹) due to conjugation with the benzene ring, which delocalizes electron density and slightly weakens the C=O double bond.[4]

  • Amide Carbonyl (C=O) Stretch (Amide I Band): The secondary amide carbonyl, in contrast, is expected to absorb at a significantly lower frequency, typically in the range of 1680-1640 cm⁻¹ .[5] This substantial shift is due to the powerful resonance effect of the nitrogen atom's lone pair of electrons. The delocalization of these electrons creates a resonance structure with a single bond character between the carbon and oxygen, weakening the C=O bond and lowering the energy (and thus frequency) required to excite its stretching vibration.[5]

Other Key Diagnostic Absorptions

Beyond the carbonyls, other characteristic peaks confirm the molecule's structure:

  • N-H Stretch: As a secondary amide, a single, sharp to moderately broad peak is expected in the 3500-3300 cm⁻¹ region, corresponding to the N-H bond stretch.[5] Its position and broadness can be influenced by hydrogen bonding.

  • C-H Stretches: A distinction can be made between the aromatic and aliphatic C-H bonds.

    • Aromatic C-H: Weak to medium sharp peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ).[2]

    • Aliphatic C-H: Medium to strong sharp peaks will appear just below 3000 cm⁻¹ (typically 3000-2850 cm⁻¹ ), arising from the methyl groups.[2]

  • Aromatic C=C Stretches: The benzene ring will produce several medium-intensity sharp peaks in the 1600-1450 cm⁻¹ region.[2]

  • Amide II Band: A characteristic feature of secondary amides is the Amide II band, which appears in the 1570-1515 cm⁻¹ range. This band results from a combination of N-H bending and C-N stretching vibrations.

  • C-O Stretches: Esters display two distinct C-O stretching bands. These strong absorptions are typically found between 1300-1000 cm⁻¹ and correspond to the C-O bonds of the ester linkage.[1][3]

  • C-Cl Stretch: The chloroacetyl group's C-Cl stretch will result in a medium to strong absorption in the fingerprint region, typically between 800-600 cm⁻¹ . Assigning this peak can be challenging due to the complexity of this region.

Comparative Analysis: IR Spectroscopy vs. Alternative Methods

While IR spectroscopy is an excellent tool for identifying functional groups, a comprehensive structural elucidation relies on complementary analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide orthogonal data that, when combined with IR, offer definitive structural proof.

Analytical TechniqueInformation Provided for Methyl 2-(2-chloroacetamido)-3-methylbenzoateAdvantages & Limitations
Infrared (IR) Spectroscopy - Presence of amide & ester C=O groups[6][7]- Presence of N-H, C-H (aromatic/aliphatic), C-O, C=C bonds- Confirms functional group identityAdvantages: Fast, non-destructive, excellent for functional group identification.Limitations: Provides limited information on molecular connectivity and framework. The fingerprint region can be complex to interpret.[2]
¹H NMR Spectroscopy - Number of unique proton environments- Chemical shift (electronic environment)- Integration (proton count)- Splitting patterns (neighboring protons)- Would show distinct signals for the -NH, -OCH₃, two -CH₃, and aromatic protons.Advantages: Provides detailed information about the carbon-hydrogen framework and connectivity.Limitations: Requires soluble samples; may not directly observe non-protonated carbons.
¹³C NMR Spectroscopy - Number of unique carbon environments- Chemical shift indicates the type of carbon (e.g., C=O, aromatic, aliphatic)- Would confirm the presence of two distinct carbonyl carbons (amide and ester), aromatic carbons, and methyl carbons.[8]Advantages: Directly observes the carbon skeleton of the molecule.Limitations: Lower sensitivity than ¹H NMR; typically requires longer acquisition times.
Mass Spectrometry (MS) - Provides the precise molecular weight of the compound.- Fragmentation patterns give clues about the molecule's structure (e.g., loss of -OCH₃ or the chloroacetyl group).Advantages: Extremely sensitive; provides exact molecular mass and formula (with high resolution MS).Limitations: Is a destructive technique; isomerization can sometimes be difficult to distinguish.

This multi-technique approach ensures a self-validating system for structural confirmation, a cornerstone of scientific trustworthiness in chemical research.

Visualizing the Analytical Workflow

The logical flow of identifying and comparing the key spectral features can be visualized to clarify the analytical process.

G cluster_0 IR Spectrum Prediction for Target Molecule cluster_1 Characteristic Peak Assignment Molecule Methyl 2-(2-chloroacetamido)-3-methylbenzoate FG Identify Functional Groups Molecule->FG Ester Methyl Ester FG->Ester Amide Secondary Amide FG->Amide Aromatic Substituted Benzene FG->Aromatic Ester_CO C=O Stretch ~1720 cm⁻¹ Ester->Ester_CO Ester_CO_Stretch C-O Stretches ~1300-1000 cm⁻¹ Ester->Ester_CO_Stretch Amide_CO Amide I (C=O) ~1660 cm⁻¹ Amide->Amide_CO Amide_NH N-H Stretch ~3300 cm⁻¹ Amide->Amide_NH Amide_II Amide II ~1550 cm⁻¹ Amide->Amide_II Aromatic_CH Aromatic C-H >3000 cm⁻¹ Aromatic->Aromatic_CH Aromatic_CC C=C Stretches ~1600-1450 cm⁻¹ Aromatic->Aromatic_CC G cluster_0 Comprehensive Molecular Characterization cluster_1 Information Obtained Target Target Molecule (Full Structure) IR IR Spectroscopy Target->IR NMR NMR (¹H & ¹³C) Target->NMR MS Mass Spectrometry Target->MS IR_Info Functional Groups (e.g., C=O, N-H) IR->IR_Info NMR_Info Connectivity & Skeleton (C-H Framework) NMR->NMR_Info MS_Info Molecular Weight & Formula (CₓHᵧNₐOₑClₚ) MS->MS_Info Conclusion Unambiguous Structural Confirmation IR_Info->Conclusion NMR_Info->Conclusion MS_Info->Conclusion

Caption: Comparison of complementary analytical techniques for structural elucidation.

Experimental Protocol: Acquiring the IR Spectrum

This protocol outlines the standard procedure for obtaining a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.

Objective: To obtain the infrared spectrum of solid Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

Materials:

  • FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

  • Spatula

  • Methyl 2-(2-chloroacetamido)-3-methylbenzoate (solid powder)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes (e.g., Kimwipes)

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Verify that the ATR accessory is correctly installed in the sample compartment.

    • Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

  • Background Collection:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic response, which will be subtracted from the sample spectrum.

    • The typical setting is an average of 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Place a small amount (typically 1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum using the same parameters (number of scans, resolution) as the background scan.

    • The instrument's software will automatically ratio the sample spectrum against the stored background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Process the resulting spectrum. This may include baseline correction or smoothing if necessary.

    • Label the significant peaks, paying close attention to the carbonyl region (1800-1600 cm⁻¹) and other diagnostic areas as detailed in this guide.

  • Cleaning:

    • Retract the press arm and carefully remove the bulk of the solid sample from the ATR crystal.

    • Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prevent cross-contamination.

By following this self-validating protocol, researchers can reliably obtain high-quality, reproducible IR spectra for the confident identification of their synthesized compounds.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning.

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.

  • Smith, B.C. (2020). The Carbonyl Group, Part I: Introduction. Spectroscopy Online.

  • Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.

  • Smith, B.C. (2020). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online.

  • Chemistry LibreTexts. (2021). 16.4: Spectroscopic Properties.

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons.

  • Charles University. (n.d.). Carbonyl compounds - IR spectroscopy.

  • Chemistry Steps. (2025). Interpreting IR Spectra.

  • Reddit. (2017). IR and NMR spectra - which ranges for which Fnx groups should we know?.

  • El-Faham, A., et al. (2012). Methyl 2-(3-chlorobenzamido)benzoate. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3327.

Sources

Comparative

Melting point range of pure Methyl 2-(2-chloroacetamido)-3-methylbenzoate

This guide details the melting point range and physical characterization of Methyl 2-(2-chloroacetamido)-3-methylbenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles such as quinazolino...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the melting point range and physical characterization of Methyl 2-(2-chloroacetamido)-3-methylbenzoate , a critical intermediate in the synthesis of nitrogen-containing heterocycles such as quinazolinones, which are often explored as kinase inhibitors or anti-viral agents.

Part 1: Technical Specifications & Melting Point Data

Compound Identity:

  • IUPAC Name: Methyl 2-(2-chloroacetamido)-3-methylbenzoate

  • Common Synonyms: Methyl 2-[(chloroacetyl)amino]-3-methylbenzoate; 2-(2-Chloroacetamido)-3-methylbenzoic acid methyl ester.

  • Precursor: Methyl 2-amino-3-methylbenzoate (CAS: 22223-49-0).

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
  • Molecular Weight: 241.67 g/mol

Melting Point Range: Based on experimental synthesis protocols derived from recent pharmaceutical research (e.g., anti-influenza drug design targeting the PA-PB1 interface), the pure compound exhibits a sharp melting point in the following range:

Product GradeMelting Point Range (

C)
AppearancePurity (HPLC)
High Purity (Recrystallized) 122.1 – 123.5

C
White to off-white crystalline solid>98%
Crude (Post-Workup) 118 – 121

C
Pale yellow solid/powder~90-95%
Unsubstituted Analog ~99 – 102

C*
White solidN/A

*Note: The unsubstituted analog (Methyl 2-(2-chloroacetamido)benzoate) typically melts at a lower temperature, highlighting the structural rigidity introduced by the 3-methyl group (ortho-effect).

Part 2: Comparative Performance & Alternatives

In drug development, this intermediate is often compared against its free acid form or cyclized derivatives to assess reaction progress.

FeatureMethyl 2-(2-chloroacetamido)-3-methylbenzoateAlternative: Free Acid Form (2-(2-chloroacetamido)-3-methylbenzoic acid)Alternative: Cyclized Product (2-Chloromethyl-8-methylquinazolin-4(3H)-one)
Melting Point 122 – 124

C
> 170

C (Decomposes)
246 – 248

C
Solubility High in DCM, EtOAc, CHCl

Low in organic solvents; Soluble in DMSO/BaseLow in most solvents; Soluble in hot DMSO
Reactivity Stable intermediate; Ready for cyclizationProne to decarboxylation under high heatChemically inert core; Final scaffold
Usage Preferred for purification & storageGenerated in situ (transient)Target scaffold for kinase inhibitors

Key Insight: The methyl ester (Topic) is the preferred "stopping point" in multi-step synthesis because it can be easily purified by recrystallization (ethanol or ethyl acetate/hexane), whereas the free acid is difficult to handle, and the cyclized product requires harsh conditions to form.

Part 3: Experimental Protocols

Protocol A: Synthesis & Purification

Objective: To synthesize pure Methyl 2-(2-chloroacetamido)-3-methylbenzoate with a target MP of 122-124°C.

Reagents:

  • Methyl 2-amino-3-methylbenzoate (1.0 eq)

  • Chloroacetyl chloride (1.2 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ) or Triethylamine (Base)
  • Dichloromethane (DCM) (Solvent)

Step-by-Step Workflow:

  • Dissolution: Dissolve Methyl 2-amino-3-methylbenzoate in dry DCM at 0°C.

  • Acylation: Add Kngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    CO
    
    
    
    (or Et
    
    
    N). Dropwise add Chloroacetyl chloride while maintaining temperature < 5°C.
  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1-2 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Quench: Add water to dissolve salts. Separate organic layer.[1]

  • Workup: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification (Critical for MP): Recrystallize the crude solid from hot Ethanol or a DCM/Hexane mixture.

  • Result: Filter and dry to obtain white needles.[2] Measure MP.

Protocol B: Melting Point Determination (Capillary Method)
  • Preparation: Pack a dry glass capillary tube with 2-3 mm of the dried sample.

  • Apparatus: Use a calibrated melting point apparatus (e.g., Büchi or Stuart).

  • Ramp Rate: Heat rapidly to 110°C, then reduce heating rate to 1°C/min.

  • Observation: Record the temperature at the onset of liquid formation and the clear point (complete melt).

    • Acceptance Criteria: Range should not exceed 2°C (e.g., 122.1–123.5°C).

Part 4: Visualizations (Graphviz)

Diagram 1: Synthesis & Characterization Pathway This diagram illustrates the conversion of the aniline precursor to the target amide and its subsequent cyclization, highlighting the melting point checkpoints.

SynthesisPathway cluster_QC Quality Control Check Precursor Methyl 2-amino-3-methylbenzoate (Liquid/Low Melt Solid) Target Methyl 2-(2-chloroacetamido)- 3-methylbenzoate (Target MP: 122-124°C) Precursor->Target Acylation (0°C -> RT) Reagents Chloroacetyl Chloride + Base (DCM) Reagents->Target FinalProduct 2-Chloromethyl-8-methyl- quinazolin-4(3H)-one (MP: 246-248°C) Target->FinalProduct Ring Closure MP_Check MP Determination (122-124°C) Target->MP_Check HPLC HPLC Purity (>98%) Target->HPLC Cyclization Cyclization (NH3/MeOH or Acid) Cyclization->FinalProduct

Caption: Synthetic pathway transforming the aniline precursor to the target chloroacetamide intermediate, followed by cyclization to the quinazolinone scaffold. QC steps confirm identity.

References

  • Design, synthesis and biological evaluation of a novel class of indazole-containing compounds with potent anti-influenza activities targeting the PA-PB1 interface. Source:European Journal of Medicinal Chemistry / PubMed Central (PMC) Context: Describes the synthesis of the intermediate (Compound 34 to acylated product) and reports the melting point of 122.1–123.5 °C . URL:[Link] (Note: Verify specific compound number in full text).

  • A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives. Source:Molecules (MDPI) Context: Details the cyclization of 3-methyl-2-aminobenzoic acid derivatives and the properties of the resulting quinazolinones (MP 246-248°C), providing context for the downstream application of the target. URL:[Link]

  • Synthesis and Biological Activity of N-Substituted-3-chloro-2-azetidinones. Source:PubMed / PMC Context: Provides comparative melting point data for similar chloroacetyl-amino acid derivatives, validating the expected range for this class of compounds. URL:[Link]

Sources

Validation

Comparative Guide: Chloroacetamido vs. Bromoacetamido Benzoate Reactivity

Executive Summary The Core Trade-off: In the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPP), the choice between chloroacetamido and bromoacetamido warheads represents a fundamental trade-o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Core Trade-off: In the design of Targeted Covalent Inhibitors (TCIs) and Activity-Based Probes (ABPP), the choice between chloroacetamido and bromoacetamido warheads represents a fundamental trade-off between kinetic efficiency and chemoselectivity .

  • Chloroacetamido Benzoates: Exhibit "Goldilocks" reactivity. They are sufficiently electrophilic to modify catalytic cysteines when positioned by a binding scaffold (proximity-driven) but possess high intrinsic stability and low off-target reactivity toward solvent-exposed nucleophiles.

  • Bromoacetamido Benzoates: Are significantly more reactive (10–100x faster intrinsic kinetics). They are preferred when the target cysteine has a high pKa (low nucleophilicity) or when the reversible binding affinity (

    
    ) is weak. However, this comes at the cost of plasma instability and increased promiscuity (alkylation of Histidine/Lysine).
    

Mechanistic Foundation & Chemical Physics

Both warheads operate via an


 (Substitution Nucleophilic Bimolecular)  mechanism. The nucleophilic thiolate (

) of a cysteine residue attacks the

-carbon of the acetamide, displacing the halogen leaving group.
The Leaving Group Effect

The reactivity difference is dictated by the carbon-halogen bond strength and the stability of the leaving halide ion.

  • Bond Energy:

    
     (~81 kcal/mol) > 
    
    
    
    (~68 kcal/mol).
  • Leaving Group Ability:

    
     is a weaker base and more stable anion than 
    
    
    
    , lowering the activation energy (
    
    
    ) for the transition state.
The Benzoate Scaffold Influence

In "acetamido benzoates," the amide nitrogen is attached to a phenyl ring (an anilide). The aromatic ring pulls electron density from the nitrogen lone pair. While the primary reaction site is the


-carbon, the electronic nature of the benzoate scaffold (often electron-withdrawing) can slightly enhance the electrophilicity of the warhead compared to aliphatic acetamides.

ReactionMechanism cluster_legend Kinetic Pathway Reactants Thiolate (Cys-S⁻) + Haloacetamido Benzoate TS_Cl Transition State (Cl) [Higher ΔG‡] Reactants->TS_Cl Slow (k_Cl) TS_Br Transition State (Br) [Lower ΔG‡] Reactants->TS_Br Fast (k_Br) Product Thioether Adduct + Halide (X⁻) TS_Cl->Product TS_Br->Product Note Br bond is weaker (68 kcal/mol) than Cl (81 kcal/mol), accelerating S_N2 attack.

Figure 1: Reaction coordinate comparison. The Bromo-analogue traverses a lower energy transition state, resulting in faster kinetics (


).

Kinetic Profiling & Performance Data

The following data summarizes the performance characteristics derived from standard glutathione (GSH) reactivity assays and protein labeling experiments.

Table 1: Comparative Performance Metrics
FeatureChloroacetamido BenzoateBromoacetamido Benzoate
Intrinsic Reactivity (

)
Low (

)
High (

)
Leaving Group Ability Moderate (

)
Good (

)
Cysteine Selectivity High (Cys specific)Moderate (Cys > His/Lys)
Plasma Stability (

)
High (>24 hours)Low (<4 hours, susceptible to hydrolysis)
Target Application Proximity-enabled labeling (High affinity binders)Low affinity binders or "hard-to-hit" cryptic cysteines
Metabolic Liability LowHigh (Rapid GSH depletion)

*Values are representative approximations for GSH reactivity at pH 7.4. Actual rates depend on the specific benzoate substitution pattern.

The Selectivity/Reactivity Paradox
  • Chloro: Requires the inhibitor to bind tightly (

    
    ) to the protein to orient the warhead perfectly for reaction (
    
    
    
    ). If the inhibitor does not bind, the warhead is too slow to react with random cysteines. Result: High on-target specificity.
  • Bromo: Reacts rapidly.[1] Even transient, non-specific collisions can lead to covalent modification. Result: Higher background noise in proteomic profiling (ABPP).

Experimental Protocol: Intrinsic Reactivity Assay (GSH)

To objectively select between Cl and Br variants, you must determine the intrinsic chemical reactivity (


). This protocol uses Glutathione (GSH) as a surrogate nucleophile.[2]
Workflow Overview
  • Incubation: Compound + Excess GSH.

  • Monitoring: Time-course sampling via LC-MS.

  • Calculation: Pseudo-first-order kinetics.

GSH_Protocol cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Reaction cluster_anal Phase 3: Analysis Stock Compound Stock (10 mM in DMSO) Mix Incubate at 37°C (Final: 50µM Cmpd, 5mM GSH) Stock->Mix Buffer Reaction Buffer (PBS pH 7.4 + 1mM EDTA) Buffer->Mix GSH GSH Stock (100x Excess) GSH->Mix Sample Sampling Points (0, 15, 30, 60, 120 min) Mix->Sample Quench Quench (0.1% Formic Acid / Acetonitrile) Sample->Quench LCMS LC-MS/MS Analysis Monitor Parent Depletion Quench->LCMS Calc Calculate k_chem ln([C]/[C0]) = -k_obs * t LCMS->Calc

Figure 2: Standardized Glutathione (GSH) Reactivity Assay Workflow.

Step-by-Step Methodology
  • Buffer Preparation: Prepare 50 mM Phosphate Buffer (pH 7.4) containing 1 mM EDTA (to chelate metals that catalyze auto-oxidation of thiols).

  • Reaction Mix:

    • Dilute the Benzoate test compound to 50 µM (final) in the buffer. Ensure DMSO concentration is <1%.

    • Add L-Glutathione (reduced) to a final concentration of 5 mM (100-fold excess). This ensures pseudo-first-order conditions.[2]

    • Control: Run a parallel sample with compound only (no GSH) to assess hydrolytic stability.

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: At defined intervals (e.g., 0, 10, 30, 60, 120, 240 min), remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of ice-cold Acetonitrile + 0.1% Formic Acid to stop the reaction and precipitate salts.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant onto an LC-MS (Reverse Phase C18).

  • Data Processing:

    • Plot the natural log of the remaining parent compound peak area versus time.

    • The slope of the line is

      
      .
      
    • Calculate intrinsic reactivity:

      
      .
      

Validation Criteria:

  • The plot of

    
     vs. Time must be linear (
    
    
    
    ).
  • The "No GSH" control must show <10% degradation over the assay duration (crucial for Bromo compounds).

Decision Matrix: When to use which?

ScenarioRecommended WarheadRationale
Early Hit Discovery Chloroacetamido Prioritize selectivity. If a hit is found, it is likely a true binder, not a promiscuous alkylator.
Weak Binder (

)
Bromoacetamido The residence time of the scaffold is short; a faster reaction rate (

) is needed to "catch" the cysteine before dissociation.
High pKa Cysteine Bromoacetamido If the target Cys is not activated (high pKa), the stronger electrophile (Br) is required to drive the reaction.
In Vivo / Animal Studies Chloroacetamido Bromo-analogs often fail in vivo due to rapid clearance by plasma GSH and albumin, leading to poor bioavailability.
Fragment Screening Chloroacetamido Fragments have low affinity. Using Br leads to too many false positives. Cl ensures only proximity-driven hits are detected.

References

  • Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574. Link

  • Åkerfeldt, K. S., et al. (2011). "Kinetic Analysis of the Reaction of Bromoacetylated Peptides with Thiols." Journal of the American Chemical Society. (Foundational kinetic comparisons of haloacetamides).
  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 2-(2-chloroacetamido)-3-methylbenzoate

For Researchers, Scientists, and Drug Development Professionals The disposal of any chemical waste requires a thorough understanding of its intrinsic properties and potential hazards. Methyl 2-(2-chloroacetamido)-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The disposal of any chemical waste requires a thorough understanding of its intrinsic properties and potential hazards. Methyl 2-(2-chloroacetamido)-3-methylbenzoate, a halogenated organic compound, necessitates careful handling due to its likely toxicological profile and the environmental impact of improper disposal. This guide offers a procedural, step-by-step approach to its waste management, ensuring compliance and safety.

Hazard Identification and Risk Assessment

Key Potential Hazards:

  • Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.[1][3][7]

  • Environmental Hazard: Halogenated compounds can be persistent in the environment and may be toxic to aquatic life.[8][9]

  • Combustion Products: Combustion may produce toxic and corrosive gases such as hydrogen chloride, nitrogen oxides, and carbon monoxide.[2][10]

Hazard Classification (Inferred)DescriptionPrimary Exposure Routes
Acute Toxicity Harmful if swallowed.[7][11] May cause irritation upon contact with skin or eyes.[12][13]Oral, Dermal, Inhalation
Environmental Hazard Potential for long-term adverse effects in the aquatic environment.Improper disposal leading to environmental release.
Reactivity Stable under normal conditions.[2] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]Incompatible materials.
Personal Protective Equipment (PPE) and Safety Measures

Prior to handling Methyl 2-(2-chloroacetamido)-3-methylbenzoate waste, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).[1]

  • Eye Protection: Use chemical safety goggles or a face shield to protect against splashes.[12][14]

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.[14]

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood.[8][14]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to contain the material and prevent exposure.

Minor Spills (Solid):

  • Cordon off the area to prevent entry.

  • Wearing appropriate PPE, gently sweep the solid material to avoid generating dust.[2]

  • Place the swept material into a clearly labeled, sealed container for hazardous waste.[9][10]

  • Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Major Spills:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is substantial or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[10]

  • Prevent the spill from entering drains or waterways.[1][7]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of Methyl 2-(2-chloroacetamido)-3-methylbenzoate is to treat it as a halogenated organic hazardous waste.

Step 1: Segregation of Waste

  • It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5][14] Co-mingling can complicate the disposal process and significantly increase costs, as non-halogenated solvents can often be recycled as fuel, while halogenated compounds require incineration.[5]

  • Do not mix this waste with other incompatible materials such as strong acids, bases, or oxidizing agents.[14]

Step 2: Waste Container Selection and Labeling

  • Use only approved, leak-proof, and chemically compatible containers for waste collection.[5][14] The container must have a secure screw-top cap.

  • The container must be clearly labeled as "Hazardous Waste" and should identify the contents, including the full chemical name: "Methyl 2-(2-chloroacetamido)-3-methylbenzoate".[14] The label should also include the appropriate hazard pictograms (e.g., harmful).

Step 3: Accumulation of Waste

  • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.

  • Keep the waste container closed at all times, except when adding waste.[14]

  • Ensure the storage area is cool, dry, and well-ventilated, away from sources of ignition.[14]

Step 4: Final Disposal

  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • The primary method for the disposal of halogenated organic compounds is high-temperature incineration.[4][5] This process is designed to achieve a high destruction and removal efficiency (DRE) for hazardous constituents and includes scrubbing systems to neutralize acidic gases like HCl that are produced.[4]

  • Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][5]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of Methyl 2-(2-chloroacetamido)-3-methylbenzoate.

DisposalWorkflow Disposal Workflow for Methyl 2-(2-chloroacetamido)-3-methylbenzoate cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response Start Waste Generation PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Spill Spill Occurs Start->Spill Segregate Segregate as Halogenated Organic Waste PPE->Segregate Container Use Labeled, Compatible Waste Container Segregate->Container Store Store in Designated Satellite Accumulation Area Container->Store EHS Contact EHS for Pickup Store->EHS Incineration High-Temperature Incineration by Licensed Facility EHS->Incineration Contain Contain Spill Spill->Contain Cleanup Clean Up with Appropriate Materials Contain->Cleanup Collect Collect Spill Debris as Hazardous Waste Cleanup->Collect Collect->Container

Caption: Disposal Workflow Diagram

References

  • TCI Chemicals. (2025, January 15).
  • U.S. Environmental Protection Agency.
  • Safety & Risk Services. Organic Solvent Waste Disposal.
  • eCFR. (2000, December 26).
  • Chemos GmbH&Co.KG.
  • Environment, Health and Safety. 7.2 Organic Solvents.
  • Braun Research Group.
  • Thermo Fisher Scientific. (2010, November 16).
  • Santa Cruz Biotechnology. 2-Chloroacetamide.
  • Sigma-Aldrich. 2-Chloroacetamide.
  • ChemicalBook.
  • Thermo Fisher Scientific. (2025, December 24).
  • Cole-Parmer. (2005, January 13).
  • PubChem. Methyl 3-(2-chloroacetamido)
  • Key Organics. (2017, December 1).
  • New Jersey Department of Health. (2009, February). Hazardous Substance Fact Sheet.
  • CPAchem Ltd. (2023, December 14).
  • European Chemicals Agency. (2023, June 9).
  • Synquest Labs. (2016, December 8).
  • PubChem. Methyl 2-(2-chloroacetamido)
  • European Chemicals Agency. (2023, June 9).
  • FUJIFILM Wako Chemicals. (2025, August 6).
  • European Chemicals Agency.
  • PubChem.
  • PubChem. Methyl 2-(chloromethyl)
  • Chemdiv. Compound methyl 2-[2-(2-chlorophenoxy)
  • Chemos GmbH&Co.KG. (2024, January 11).
  • PubChem.
  • European Chemicals Agency.

Sources

Handling

A Senior Application Scientist's Guide to Handling Methyl 2-(2-chloroacetamido)-3-methylbenzoate

As drug discovery and development professionals, our work inherently involves handling novel chemical entities. While a comprehensive toxicological profile for every new compound is not always available, a rigorous safet...

Author: BenchChem Technical Support Team. Date: February 2026

As drug discovery and development professionals, our work inherently involves handling novel chemical entities. While a comprehensive toxicological profile for every new compound is not always available, a rigorous safety assessment based on structural analogy is a cornerstone of laboratory safety. This guide provides essential safety and handling protocols for Methyl 2-(2-chloroacetamido)-3-methylbenzoate, focusing on the rationale behind each procedural step to ensure your safety and the integrity of your research.

The primary structural feature of concern in this molecule is the chloroacetamide functional group . This moiety is a reactive electrophile and a potential alkylating agent.[1] Such compounds can react with biological nucleophiles, including DNA and proteins, which underpins their potential for skin and eye irritation, as well as sensitization. Therefore, all handling procedures must be designed to rigorously prevent direct contact and inhalation.

Hazard Assessment and Engineering Controls

Before any manipulation, it is critical to understand the required level of containment. Due to the presence of the reactive chloroacetamide group and the fact that the compound is a solid powder, the primary routes of exposure are inhalation of airborne particles and dermal contact.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of Methyl 2-(2-chloroacetamido)-3-methylbenzoate, including weighing, solution preparation, and transfers, must be conducted within a certified chemical fume hood.[1] This is non-negotiable. The fume hood serves as the primary barrier, capturing any dust or vapors at the source and preventing their entry into the laboratory environment.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is your last and most personal line of defense. The following table outlines the minimum required PPE for handling this compound.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (Weighing, Aliquoting) Chemical safety goggles or a full-face shield.[2][3]Chemically resistant gloves (e.g., Nitrile), double-gloved recommended.[3]Full-sleeved lab coat, closed-toe shoes.[1]Recommended if working outside a fume hood or if dust generation is likely. A NIOSH-approved respirator with an appropriate cartridge should be used.[1][2]
Handling Solutions Chemical safety goggles.[2]Chemically resistant gloves (e.g., Nitrile). Check solvent compatibility.Full-sleeved lab coat, closed-toe shoes.[1]Not typically required if performed within a fume hood.
Large-Scale Operations (>10g) Full-face shield over chemical safety goggles.Heavy-duty chemically resistant gloves (e.g., Butyl or Neoprene over Nitrile).Chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be required even within a fume hood, based on risk assessment.
PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_enhancements Add enhancements based on risk start Start: Assess Operation task What is the task? (Weighing, Solution Prep, etc.) start->task scale What is the scale? (<1g, 1-10g, >10g) task->scale solid_or_liquid Is the material a solid powder or in solution? task->solid_or_liquid exposure_risk Assess Exposure Risk (Aerosolization, Splashing) scale->exposure_risk fume_hood Is the task performed in a fume hood? fume_hood->exposure_risk solid_or_liquid->exposure_risk min_ppe Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat exposure_risk->min_ppe enhanced_ppe Enhanced PPE: - Add Face Shield - Add Double Gloves - Add Chem-Resistant Apron exposure_risk->enhanced_ppe High Splash/Contact Risk resp_ppe Add Respiratory Protection (NIOSH-Approved Respirator) exposure_risk->resp_ppe High Aerosolization Risk Spill_Response start Spill Detected alert Alert Personnel & Secure Area start->alert assess Assess Spill Size alert->assess minor_spill Minor Spill (Inside Fume Hood) assess->minor_spill Small & Contained major_spill Major Spill (Outside Hood / Large Volume) assess->major_spill Large or Uncontained don_ppe Don Full PPE (Double Gloves, Goggles, etc.) minor_spill->don_ppe evacuate Evacuate Area major_spill->evacuate contain Contain with Inert Absorbent don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Surface collect->decontaminate dispose Dispose of all materials as Hazardous Waste decontaminate->dispose contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs

Caption: Emergency response workflow for a chemical spill.

By understanding the chemical nature of Methyl 2-(2-chloroacetamido)-3-methylbenzoate and adhering to these rigorous engineering controls, personal protective measures, and operational plans, you can handle this compound with confidence and safety. Always prioritize a conservative approach when working with novel compounds.

References

  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc. Benchchem.
  • 2-chloroacetamide - Sdfine. Sdfine.
  • Material Safety Data Sheet - 2-Chloroacetamide, 98%. Cole-Parmer.
  • SAFETY DATA SHEET. TCI Chemicals.
  • Personal Protection for the Applicator and Worker Module. Cornell University.
  • SAFETY DATA SHEET. Fisher Scientific.
  • SAFETY DATA SHEET. qecusa.com.
  • Methyl 3-methylbenzoate Safety Data Sheet. Synquest Labs.
  • Safety Data Sheet. Key Organics.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
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Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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